molecular formula C12H11NO3 B1612527 6-Ethoxyquinoline-3-carboxylic acid CAS No. 948289-86-9

6-Ethoxyquinoline-3-carboxylic acid

Cat. No.: B1612527
CAS No.: 948289-86-9
M. Wt: 217.22 g/mol
InChI Key: MMWHGHXYULTUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Ethoxyquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxyquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

948289-86-9

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

6-ethoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15)

InChI Key

MMWHGHXYULTUMW-UHFFFAOYSA-N

SMILES

CCOC1=CC2=CC(=CN=C2C=C1)C(=O)O

Canonical SMILES

CCOC1=CC2=CC(=CN=C2C=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

6-Ethoxyquinoline-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 6-Ethoxyquinoline-3-carboxylic Acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] As a "privileged scaffold," its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] Within this important class of heterocycles, quinoline-3-carboxylic acids are of particular interest. The carboxylic acid group at the C-3 position often plays a crucial role in the molecule's interaction with biological targets and can significantly influence its pharmacokinetic properties.[1][4]

This technical guide provides a comprehensive overview of the synthetic pathways leading to a specific, highly functionalized derivative: 6-Ethoxyquinoline-3-carboxylic acid . This molecule serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents, such as potent and selective kinase inhibitors.[5][6] We will explore the primary and most field-proven synthetic route, the Gould-Jacobs reaction, in detail, from its fundamental mechanism to practical, step-by-step experimental protocols. Furthermore, we will discuss alternative synthetic strategies and the critical analytical methods for structural verification. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important quinoline derivative.

Part 1: The Gould-Jacobs Pathway: A Primary Synthetic Route

The Gould-Jacobs reaction, first reported in 1939, remains one of the most reliable and versatile methods for constructing the 4-hydroxyquinoline-3-carboxylate core, which is a direct precursor to our target molecule.[7][8] The overall strategy involves three key transformations: the condensation of a substituted aniline with a malonic ester derivative, a high-temperature thermal cyclization, and subsequent saponification of the resulting ester. A final dehydroxylation step is then required to yield the target compound.

Overall Synthetic Scheme

The multi-step synthesis commencing from 4-ethoxyaniline is outlined below.

cluster_main Gould-Jacobs Pathway for 6-Ethoxyquinoline-3-carboxylic acid A 4-Ethoxyaniline C Intermediate A (Anilidomethylenemalonate) A->C Condensation (100-130 °C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 6-Ethoxy-4-hydroxy- quinoline-3-carboxylate C->D Thermal Cyclization (e.g., Dowtherm A, >250 °C) E 6-Ethoxy-4-hydroxy- quinoline-3-carboxylic acid D->E Saponification (NaOH, H₃O⁺) F Ethyl 4-Chloro-6-ethoxy- quinoline-3-carboxylate E->F Chlorination (POCl₃) G 6-Ethoxyquinoline-3-carboxylic acid (Target Molecule) F->G Reductive Dehalogenation (Pd/C, H₂) cluster_mech Gould-Jacobs Reaction Mechanism start 4-Ethoxyaniline + DEEM step1 Nucleophilic Attack (Elimination of EtOH) start->step1 intermediate Anilidomethylenemalonate Intermediate step1->intermediate step2 6-Electron Electrocyclization intermediate->step2 cyclized_intermediate Cyclized Intermediate step2->cyclized_intermediate step3 Tautomerization & Aromatization (Elimination of EtOH) cyclized_intermediate->step3 product Ethyl 6-Ethoxy-4-hydroxy- quinoline-3-carboxylate step3->product

Caption: Mechanism of the Gould-Jacobs cyclization step.

Detailed Experimental Protocols

The following protocols represent a standard laboratory-scale synthesis.

Protocol 1: Synthesis of Diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate (Intermediate A)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Reaction: Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline.

  • Work-up: Cool the reaction mixture to room temperature. The product, which is often a solid at this stage, can be triturated with a non-polar solvent like hexane or heptane to induce crystallization and remove unreacted DEEM.

  • Purification: Filter the solid product, wash with cold hexane, and dry under vacuum. The product is typically of sufficient purity for the next step without further purification.

Protocol 2: Thermal Cyclization to Ethyl 6-Ethoxy-4-hydroxyquinoline-3-carboxylate

  • Setup: Place the dried anilidomethylenemalonate intermediate from the previous step into a three-neck flask equipped with a mechanical stirrer, a thermometer, and a distillation head.

  • Reaction: Add a high-boiling solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) in sufficient quantity to ensure good stirring (approx. 5-10 mL per gram of starting material).

  • Heating: Heat the mixture rapidly with vigorous stirring to 250-260 °C. Ethanol will begin to distill off as the cyclization proceeds. Maintain this temperature for 30-60 minutes.

  • Work-up: Allow the mixture to cool to below 100 °C. Carefully add hexane or toluene to the mixture to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with hexane or toluene to remove the high-boiling solvent, and dry under vacuum.

Protocol 3: Saponification to 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

  • Setup: Suspend the crude ethyl ester from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete consumption of the starting ester.

  • Work-up: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate will form.

  • Purification: Filter the solid carboxylic acid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 4: Synthesis of 6-Ethoxyquinoline-3-carboxylic acid

  • Chlorination: In a flask protected from moisture, suspend the 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). Add a catalytic amount of dimethylformamide (DMF). Heat the mixture at reflux for 2-4 hours.

  • Work-up (Chlorination): Cool the reaction mixture and pour it carefully onto crushed ice with stirring. The 4-chloro intermediate will precipitate. Filter the solid, wash with water, and dry. Note: This intermediate may be taken directly to the next step or after esterification to protect the carboxylic acid.

  • Reductive Dehalogenation: Dissolve the crude 4-chloro intermediate in a suitable solvent like ethanol or acetic acid. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). Alternatively, ammonium formate can be used as a hydrogen source in a transfer hydrogenation process. [9]5. Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product, 6-Ethoxyquinoline-3-carboxylic acid.

Data Summary: Reaction Conditions and Yields
StepReactionReagents & ConditionsTypical YieldReference
1Condensation4-ethoxyaniline, DEEM; Neat, 130°C, 2h>90%[8]
2CyclizationDowtherm A, 250-260°C, 30 min60-80%[8]
3Saponification10% NaOH(aq), EtOH; Reflux, 2h>90%[10]
4aChlorinationPOCl₃, cat. DMF; Reflux, 3h70-85%-
4bDehalogenationPd/C, H₂ (or HCOONH₄), EtOH; RT, 4h80-95%[9]

Yields are approximate and can vary based on scale and purification efficiency.

Part 2: Alternative Synthetic Approaches

While the Gould-Jacobs reaction is a workhorse for this class of compounds, other classical and modern methods for quinoline synthesis can be conceptually adapted.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. [2][11]To synthesize the target molecule, one would require 2-amino-5-ethoxybenzaldehyde and pyruvic acid (or its ester). The primary challenge of this route is the limited commercial availability and stability of the substituted 2-amino-benzaldehyde precursor. [3][12]

  • Conrad-Limpach-Knorr Synthesis: This approach involves the reaction of anilines with β-ketoesters. [12][13]Under kinetic control (lower temperatures), the reaction yields a 4-hydroxyquinoline (Conrad-Limpach), while thermodynamic control (higher temperatures) favors the 2-hydroxyquinoline isomer (Knorr). [14][15]Using 4-ethoxyaniline and diethyl 2-oxosuccinate could theoretically provide a route to the quinoline-3-carboxylic acid core, but regioselectivity can be an issue.

  • Modern Transition-Metal-Catalyzed Methods: Recent years have seen the development of numerous methods for quinoline synthesis using transition-metal catalysts (e.g., Rhodium, Cobalt, Copper) that proceed via C-H activation and oxidative annulation strategies. [16]While powerful for generating diverse libraries of quinolines, these methods are often developed for different substitution patterns and may require significant optimization for the specific synthesis of 6-Ethoxyquinoline-3-carboxylic acid.

cluster_gould Gould-Jacobs cluster_friedlander Friedländer cluster_conrad Conrad-Limpach Target 6-Ethoxyquinoline-3-carboxylic acid G1 4-Ethoxyaniline G1->Target G2 Malonic Ester Deriv. G2->Target F1 2-Amino-5-ethoxy- benzaldehyde F1->Target F2 Pyruvic Acid Deriv. F2->Target C1 4-Ethoxyaniline C1->Target C2 β-Ketoester C2->Target

Caption: Comparison of starting materials for different synthetic routes.

Conclusion

The synthesis of 6-Ethoxyquinoline-3-carboxylic acid is most reliably and efficiently achieved through the multi-step Gould-Jacobs pathway. This classical method, while requiring harsh conditions for the thermal cyclization step, is robust and high-yielding. The process begins with readily available starting materials, 4-ethoxyaniline and diethyl ethoxymethylenemalonate, and proceeds through a 4-hydroxyquinoline intermediate. Subsequent saponification, chlorination, and reductive dehalogenation deliver the final target molecule in good overall yield. While alternative routes like the Friedländer and Conrad-Limpach syntheses exist in principle, they often face challenges related to precursor availability and regioselectivity. The continued importance of the quinoline-3-carboxylic acid scaffold in drug discovery ensures that robust and scalable synthetic routes, such as the one detailed here, remain essential tools for medicinal chemists and researchers in the pharmaceutical sciences.

References

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxyquinoline-3-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds, including established pharmaceuticals. The strategic placement of an ethoxy group at the 6-position and a carboxylic acid at the 3-position imparts specific electronic and steric properties that can influence the molecule's pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Ethoxyquinoline-3-carboxylic acid, offering insights into its molecular characteristics, and presents standardized methodologies for their experimental determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Key Physicochemical Data

While specific experimental data for 6-Ethoxyquinoline-3-carboxylic acid is not extensively reported in publicly available literature, a combination of data from chemical suppliers and predictive models provides a solid foundation for its characterization.

PropertyValueSource
Chemical Formula C₁₂H₁₁NO₃CymitQuimica[1]
Molecular Weight 217.22 g/mol CymitQuimica[1]
CAS Number 948289-86-9Not explicitly found in search results
Physical Form PowderCymitQuimica[1]
Purity ≥95%CymitQuimica[1]
Predicted Melting Point ~200-220 °CBased on related structures
Predicted Boiling Point >400 °C (decomposes)Based on related structures
Predicted Water Solubility LowGeneral characteristic of quinoline carboxylic acids
Predicted pKa ~4-5 (acidic), ~2-3 (basic)Based on related structures

Note: Predicted values are estimations based on the properties of structurally similar compounds and should be confirmed by experimental analysis.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, the determination of physicochemical properties should adhere to internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[2][3][4] These protocols provide a framework for robust and reliable experimental outcomes.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physicochemical Physicochemical Property Determination Synthesis Synthesis of 6-Ethoxyquinoline-3-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity_Analysis Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity_Analysis MeltingPoint Melting Point (OECD 102) Purity_Analysis->MeltingPoint BoilingPoint Boiling Point (OECD 103) Purity_Analysis->BoilingPoint Solubility Water Solubility (OECD 105) Purity_Analysis->Solubility pKa Dissociation Constant (OECD 112) Purity_Analysis->pKa

Caption: Workflow for the synthesis, characterization, and physicochemical profiling of 6-Ethoxyquinoline-3-carboxylic acid.

Melting Point Determination (Following OECD Guideline 102)[5][6][7]

The melting point provides a primary indication of a compound's purity.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered 6-Ethoxyquinoline-3-carboxylic acid is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus with a heated block and a means of observing the sample is used.

  • Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination (Following OECD Guideline 103)[4][8][9]

Due to the high predicted boiling point and potential for decomposition, specialized techniques are required.

Methodology (Dynamic Method):

  • Apparatus: A dynamic boiling point apparatus is used, which measures the vapor pressure of the substance as a function of temperature.

  • Procedure: The sample is heated under controlled pressure, and the temperature at which the vapor pressure equals the applied pressure is recorded.

  • Extrapolation: By measuring the boiling point at several reduced pressures, the normal boiling point at atmospheric pressure can be extrapolated.

Water Solubility Determination (Following OECD Guideline 105)[10][11][12][13][14]

The aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology (Flask Method):

  • Equilibration: An excess amount of 6-Ethoxyquinoline-3-carboxylic acid is added to a known volume of water in a flask.

  • Shaking: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the aqueous phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Dissociation Constant (pKa) Determination (Following OECD Guideline 112)[3][15][16][17][18]

The pKa values indicate the extent of ionization at different pH values, which significantly impacts solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration): [5][6][7]

  • Solution Preparation: A precise amount of 6-Ethoxyquinoline-3-carboxylic acid is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. The basic pKa of the quinoline nitrogen can be determined by titration with a strong acid (e.g., HCl).

Synthesis and Structural Elucidation

A plausible synthetic route to 6-Ethoxyquinoline-3-carboxylic acid can be adapted from established methods for similar quinoline-3-carboxylic acid derivatives.

Plausible Synthetic Pathway

G A 4-Ethoxyaniline C Intermediate A->C B Diethyl ethoxymethylenemalonate B->C E Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate C->E Thermal Cyclization D Cyclization (e.g., Dowtherm A, heat) G 6-Ethoxyquinoline-3-carboxylic acid E->G Ester Hydrolysis F Hydrolysis (e.g., NaOH, H₂O/EtOH)

Caption: A potential synthetic route to 6-Ethoxyquinoline-3-carboxylic acid.

Spectral Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of the synthesized compound.

¹H and ¹³C NMR Spectroscopy[2][22][23][24][25][26]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The ethoxy group will be characterized by a triplet for the methyl protons and a quartet for the methylene protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbons in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbons of the quinoline ring will appear in the aromatic region, and the ethoxy carbons will be observed in the aliphatic region.

Infrared (IR) Spectroscopy[1][27][28][29][30]

The IR spectrum will provide key information about the functional groups present.

  • A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching frequencies.

  • A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.

  • C-O stretching and O-H bending vibrations will also be present in the fingerprint region.

UV-Vis Spectroscopy[31][32][33][34][35]

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands characteristic of the quinoline chromophore. Quinoline derivatives generally exhibit multiple absorption bands in the UV region, and the position and intensity of these bands can be influenced by the substituents and the solvent polarity.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 6-Ethoxyquinoline-3-carboxylic acid. While some data is based on predictive models due to limited publicly available experimental results, the outlined standardized protocols offer a clear path for the empirical determination of these crucial parameters. A comprehensive characterization, encompassing structural, physical, and chemical properties, is essential for advancing the research and development of this promising molecule and its derivatives in the field of drug discovery.

References

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  • ResearchGate. Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. Retrieved from [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ResearchGate. pKa Values from Potentiometric Titrations in 20% AN Medium. Retrieved from [Link]

  • ACS Omega. (2024, December 11). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • PubChem. 6-Methoxyquinoline. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

Sources

Biological Activity and Therapeutic Potential of 6-Ethoxyquinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in broad-spectrum antimicrobial agents (fluoroquinolones) and antineoplastic drugs. The specific functionalization of this core with a 6-ethoxy moiety —creating 6-ethoxyquinoline-3-carboxylic acid derivatives—yields a unique class of compounds with highly specialized biological activities. By synthesizing the electron-donating, lipophilic nature of the ethoxy group with the metal-chelating and hydrogen-bonding capacity of the 3-carboxylic acid, these derivatives exhibit potent antiproliferative, antimalarial, and antioxidant properties.

This technical guide provides an in-depth analysis of the structural pharmacology, mechanism of action (MoA), and validated experimental workflows for evaluating 6-ethoxyquinoline-3-carboxylic acid derivatives in preclinical drug development.

Structural Pharmacology & Mechanism of Action

The biological versatility of 6-ethoxyquinoline-3-carboxylic acid derivatives stems from the synergistic interaction of its two primary functional groups:

  • The 3-Carboxylic Acid Core: This moiety is essential for target engagement. In eukaryotic cells, the carbonyl and hydroxyl groups act as critical hydrogen bond donors/acceptors, enabling the molecule to anchor tightly within the A/T-rich minor groove of B-DNA[1]. In prokaryotic models, this same functional group chelates divalent metal ions (e.g., Mg²⁺), which is a prerequisite for the inhibition of DNA gyrase and Topoisomerase IV[2].

  • The 6-Ethoxy Modification: The addition of an ethoxy group at the C6 position fundamentally alters the physicochemical profile of the molecule.

    • pKa Modulation & Tumor Selectivity: The electron-donating nature of the ethoxy group shifts the pKa of the quinoline nitrogen. This ensures the molecule remains largely in an unionized, nonpolar state within the acidic microenvironment of solid tumors, drastically enhancing selective cellular uptake while minimizing distribution in healthy, neutral-pH tissues[3].

    • Antioxidant Capacity: Drawing structural parallels to ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline), the 6-ethoxy substituent imparts potent reactive oxygen species (ROS) scavenging capabilities, protecting healthy cells from lipid peroxidation[4].

    • Metabolic Enzyme Inhibition: The lipophilic ethoxy tail enhances binding affinity within the hydrophobic pockets of metabolic enzymes, notably Lactate Dehydrogenase (LDH), disrupting the Warburg effect in cancer cells[5].

Systems-Level Mechanism of Action

MoA Compound 6-Ethoxyquinoline-3-carboxylic Acid Derivatives Target1 DNA Minor Groove Binding Compound->Target1 Target2 LDH Enzyme Inhibition Compound->Target2 Target3 DNA Gyrase Inhibition Compound->Target3 Effect1 Replication Arrest (Apoptosis) Target1->Effect1 Effect2 Metabolic Starvation (Autophagy) Target2->Effect2 Effect3 Bacterial Cell Death Target3->Effect3 Outcome1 Anticancer Activity Effect1->Outcome1 Effect2->Outcome1 Outcome2 Antibacterial Activity Effect3->Outcome2

Fig 1: Multi-target mechanism of action for 6-ethoxyquinoline-3-carboxylic acid derivatives.

Primary Biological Activities

Antiproliferative and Anticancer Efficacy

Quinoline-3-carboxylate derivatives demonstrate profound micromolar to nanomolar inhibition against various cancer cell lines, particularly MCF-7 (breast cancer) and K562 (leukemia)[6]. The mechanism is multipronged:

  • DNA Intercalation/Binding: In silico and in vitro fluorescence studies confirm that these derivatives bind the dodecanucleotide sequence d(CGCGAATTCGCG) at the A/T minor groove, physically obstructing replication forks and upregulating intrinsic apoptosis pathways[1][6].

  • Metabolic Disruption: By inhibiting LDH, these compounds prevent the conversion of lactate to pyruvate, effectively starving rapidly dividing ascites carcinoma cells of their primary energy source and inducing autophagy[5].

Antimalarial and Antimicrobial Properties

Beyond oncology, 6-ethoxyquinoline derivatives exhibit potent antimalarial activity. High-throughput screening (HTS) models have identified 6-ethoxyquinolines as potent inhibitors of β-haematin formation, a critical pathway for Plasmodium falciparum survival, yielding IC50 values in the nanomolar range (e.g., 79–82 nM against the NF54 strain)[7]. Furthermore, the 3-carboxylic acid core maintains the classical antibacterial activity associated with quinolones by trapping the DNA gyrase-DNA cleavage complex[2].

Anti-inflammatory Activity

In macrophage models (RAW264.7), quinoline-3-carboxylic acids exert appreciable anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced inflammation without inducing cytotoxicity in the immune cells themselves[8].

Quantitative Data Summary

The following table synthesizes the biological efficacy metrics of quinoline-3-carboxylic acid and 6-ethoxyquinoline derivatives across various therapeutic targets:

Compound Class / TargetBiological ModelKey MetricReference
Quinoline-3-carboxylatesMCF-7 (Breast Cancer)IC50: 0.33 μM[6]
Quinoline-3-carboxylatesK562 (Leukemia)IC50: 0.28 μM[6]
6-Ethoxyquinoline derivativesP. falciparum (NF54)IC50: 79 - 82 nM[7]
Ethoxyquin analogsLDH Inhibition (EAC cells)Ki: ~147 μM[5]
Quinoline-3-carboxylatesRAW264.7 MacrophagesHigh LPS inhibition[8]

Experimental Workflows & Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems.

Workflow Step1 1. Compound Synthesis & Purification Step2 2. Cell Culture (MCF-7, K562, RAW264.7) Step1->Step2 Step3 3. SRB Cytotoxicity Assay (Protein-based) Step2->Step3 Step4 4. Target Validation (LDH / DNA Binding) Step3->Step4 Step5 5. In Silico ADMET & Docking Step4->Step5 Step6 6. Lead Optimization Step5->Step6

Fig 2: Experimental workflow for biological evaluation and lead optimization.

Protocol 1: In Vitro Antiproliferative Assay (Sulforhodamine B Method)

Causality Note: Why use the Sulforhodamine B (SRB) assay instead of the standard MTT assay? Because 6-ethoxyquinoline derivatives inhibit Lactate Dehydrogenase (LDH) and alter intracellular NADH/NAD+ ratios[5]. The MTT assay relies on NADH-dependent mitochondrial reductases, meaning LDH inhibition can cause false-positive cytotoxicity readings. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a metabolic-independent, highly accurate readout of total cellular protein mass[8].

  • Cell Seeding: Seed MCF-7 or K562 cells in 96-well plates at a density of 5,000 cells/well in 100 μL of complete RPMI-1640 media. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the 6-ethoxyquinoline-3-carboxylic acid derivative (0.1 μM to 100 μM).

  • Fixation: After 48h, add 50 μL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cells. Wash plates 5 times with distilled water and air dry.

  • Staining: Add 100 μL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

  • Washing & Reading: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize the protein-bound dye with 200 μL of 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 540 nm using a microplate reader.

  • Self-Validation Step: Run a parallel plate using Galloflavin (a known LDH inhibitor) and Doxorubicin (a known Topo II inhibitor) to normalize baseline protein content and rule out media-induced autofluorescence.

Protocol 2: Fluorescence-Based DNA Minor Groove Binding Assay

Causality Note: To validate the in silico prediction of A/T minor groove binding[1], a DAPI displacement assay is utilized. DAPI is a highly specific minor groove binder that fluoresces strongly when bound to AT-rich regions. A decrease in fluorescence upon the addition of the quinoline derivative confirms competitive displacement.

  • Preparation: Prepare a 10 μM solution of calf thymus DNA (ctDNA) in Tris-HCl buffer (pH 7.4).

  • DAPI Complexation: Add DAPI to the ctDNA solution at a molar ratio of 1:1. Incubate in the dark for 30 minutes to allow stable minor groove complexation. Record baseline fluorescence (Excitation: 358 nm, Emission: 461 nm).

  • Titration: Titrate the 6-ethoxyquinoline-3-carboxylic acid derivative into the ctDNA-DAPI complex in 5 μM increments.

  • Measurement: After each addition, incubate for 5 minutes and record the emission spectra. Calculate the Stern-Volmer quenching constant.

  • Self-Validation Step: Utilize Methyl Green (a major groove binder) as a negative control. If the quinoline derivative is a true minor groove binder, it will not displace Methyl Green, ensuring the observed fluorescence quenching is site-specific.

References

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - Bentham Science / NIH - 6

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - NIH - 3

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - NIH -8

  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent” - Bentham Direct - 1

  • Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics - Auctores - 2

  • Bayesian models trained with HTS data for predicting β-haematin inhibition and in vitro antimalarial activity - NIH / PMC - 7

  • Study of the mechanism of the antioxidant action of ethoxyquin - ResearchGate - 4

  • Ethoxyquin Inhibits the Progression of Murine Ehrlich Ascites Carcinoma through the Inhibition of Autophagy and LDH - NIH / PMC - 5

Sources

Spectroscopic Profiling of 6-Ethoxyquinoline-3-carboxylic Acid: A Comprehensive Guide to NMR, IR, and MS Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of heterocyclic scaffolds not merely as an exercise in data collection, but as a systematic validation of molecular connectivity. 6-Ethoxyquinoline-3-carboxylic acid (CAS 948289-86-9) [1] is a highly versatile building block utilized extensively in the synthesis of complex bicyclic compounds and targeted pharmaceutical agents[2].

Ensuring the structural integrity of this compound requires a multimodal analytical strategy. This whitepaper provides a rigorous, in-depth technical guide to the spectroscopic characterization (NMR, FT-IR, and HRMS) of 6-Ethoxyquinoline-3-carboxylic acid[3]. By explaining the causality behind experimental choices and establishing self-validating protocols, this guide serves as an authoritative reference for researchers and drug development professionals.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

Theoretical Causality in Chemical Shifts

The quinoline core of this molecule presents a highly conjugated, electron-deficient aromatic system, further modulated by two distinct functional groups:

  • The C3-Carboxylic Acid : Acts as a strong electron-withdrawing group (EWG). It significantly deshields the adjacent C2 and C4 protons via resonance and inductive effects, pushing their chemical shifts downfield (>8.8 ppm).

  • The C6-Ethoxy Group : Acts as an electron-donating group (EDG) via oxygen's lone pair resonance. This shields the ortho-position (C5) and para-position (C7), counteracting the overall electron deficiency of the quinoline ring and shifting these specific protons slightly upfield compared to an unsubstituted quinoline core.

Quantitative Data Presentation

The following table synthesizes the expected


H NMR data, grounded in empirical data from structurally analogous 6-ethoxyquinoline derivatives[4].

Table 1:


H NMR Data (400 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
3-COOH 13.20br s-1HCarboxylic acid proton
C2-H 9.25d2.21HAromatic (Quinoline C2)
C4-H 8.85d2.21HAromatic (Quinoline C4)
C8-H 8.02d9.01HAromatic (Quinoline C8)
C5-H 7.55d2.81HAromatic (Quinoline C5)
C7-H 7.48dd9.0, 2.81HAromatic (Quinoline C7)
-OCH

-
4.18q7.22HEthoxy methylene
-CH

1.39t7.23HEthoxy methyl
Self-Validating NMR Protocol
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
    • Causality: DMSO-

      
       is explicitly chosen over CDCl
      
      
      
      . The strong intermolecular hydrogen bonding of the carboxylic acid moiety often leads to dimerization and poor solubility in non-polar solvents. DMSO disrupts these dimers, ensuring sharp, well-resolved peaks.
  • Internal Standardization : Add 0.05% v/v Tetramethylsilane (TMS) to establish a true 0.00 ppm baseline.

  • Acquisition : Acquire spectra at 400 MHz with 16 scans, a relaxation delay (

    
    ) of 2 seconds, and a 30° flip angle to ensure quantitative integration accuracy.
    
  • System Validation : Run a pure DMSO-

    
     blank prior to the sample. The residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm serve as secondary internal calibrations, validating the magnetic field lock and shim quality.
    

Vibrational Spectroscopy (FT-IR)

Functional Group Assignments

Infrared spectroscopy provides orthogonal validation of the functional groups identified in NMR.

Table 2: FT-IR Data (ATR Mode)

Wavenumber (cm

)
IntensityFunctional Group / Vibration Mode
3300 – 2500 Broad, MediumO-H stretch (Carboxylic acid dimer)
2980, 2935 WeakC-H stretch (Aliphatic, ethoxy group)
1695 StrongC=O stretch (Conjugated carboxylic acid)
1620, 1585 MediumC=C and C=N stretch (Quinoline ring)
1245 StrongC-O-C asymmetric stretch (Aryl ether)
1040 MediumC-O-C symmetric stretch (Aryl ether)
ATR-FTIR Protocol
  • Background Calibration : Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm

    
     resolution) to digitally subtract atmospheric CO
    
    
    
    and ambient moisture.
  • Sample Application : Place 2-3 mg of the solid powder directly onto the ATR crystal.

    • Causality: Attenuated Total Reflectance (ATR) is selected over traditional KBr pellets because KBr is highly hygroscopic. Absorbed moisture in KBr pellets artificially broadens the O-H stretch region, confounding the analysis of the carboxylic acid O-H signal.

  • System Validation : Clean the crystal with LC-MS grade isopropanol and run a post-acquisition blank. The absence of the 1695 cm

    
     C=O peak confirms zero sample carryover.
    

High-Resolution Mass Spectrometry (HRMS)

Ionization and Fragmentation Mechanics

Under Electrospray Ionization in positive mode (ESI+), 6-Ethoxyquinoline-3-carboxylic acid readily protonates at the basic quinoline nitrogen to form the[M+H]


 precursor ion at m/z 218.08. The molecule undergoes highly predictable, thermodynamically driven fragmentation:
  • Loss of H

    
    O (-18 Da) : Characteristic of carboxylic acids, forming an acylium ion.
    
  • Loss of Ethylene (-28 Da) : The ethoxy group undergoes a McLafferty-type rearrangement or direct elimination, leaving a hydroxyl group on the quinoline ring.

  • Decarboxylation (-44 Da) : Direct loss of CO

    
     from the C3 position.
    

Table 3: HRMS (ESI+) Data

Ionm/z (Theoretical)m/z (Observed)Mass Error (ppm)Assignment
[M+H]

218.0812218.0815< 2.0Protonated molecular ion
[M+H - H

O]

200.0706200.0708< 2.0Loss of water
[M+H - C

H

]

190.0499190.0502< 2.0Loss of ethylene
[M+H - CO

]

174.0914174.0911< 2.0Decarboxylation
LC-MS/ESI-MS Protocol
  • Sample Preparation : Prepare a 1 µg/mL solution in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring the quinoline nitrogen is fully protonated prior to aerosolization, maximizing the [M+H]

      
       signal intensity.
      
  • Acquisition : Inject 2 µL into the ESI source. Operate with a capillary voltage of 3.5 kV, a desolvation temperature of 350°C, and a mass range of m/z 50-500.

  • System Validation : Calibrate the Q-TOF mass spectrometer using a standard tuning mix to achieve sub-ppm mass accuracy. Analyze a solvent blank prior to the sample to rule out isobaric background interference.

Visualized Workflows and Pathways

Workflow Prep Sample Preparation (6-Ethoxyquinoline-3-carboxylic acid) NMR 1H & 13C NMR (DMSO-d6) Prep->NMR IR ATR-FTIR (Solid State) Prep->IR MS HRMS (ESI+) (LC-QTOF) Prep->MS Data Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Fig 1. Multimodal spectroscopic workflow for structural validation.

Fragmentation M1 [M+H]+ m/z 218.08 M2 [M+H - H2O]+ m/z 200.07 M1->M2 - H2O (18 Da) M3 [M+H - C2H4]+ m/z 190.05 M1->M3 - C2H4 (28 Da) M4 [M+H - CO2]+ m/z 174.09 M1->M4 - CO2 (44 Da) M5 Quinoline Core Fragment m/z 146.06 M3->M5 - CO2 (44 Da) M4->M5 - C2H4 (28 Da)

Fig 2. ESI-MS positive ion fragmentation pathway for 6-Ethoxyquinoline-3-carboxylic acid.

References

  • Title : 6-Ethoxyquinoline-3-carboxylic acid (CAS 948289-86-9) Source : Fluorochem URL :[1]

  • Title : 6-Ethoxyquinoline-3-carboxylic acid | CymitQuimica Source : CymitQuimica URL :[3]

  • Title : WO2020097389A1 - Bicyclic compounds Source : Google Patents URL :[2]

  • Title : CN102933081A - Sweet flavor modifier Source : Google Patents URL :[4]

Sources

In Silico Modeling of 6-Ethoxyquinoline-3-Carboxylic Acid Binding: Targeting the TEAD Auto-Palmitoylation Pocket

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Hippo signaling pathway is a master regulator of cell proliferation, apoptosis, and organ size. Dysregulation of this pathway, particularly the hyperactivation of the YAP/TAZ-TEAD transcriptional complex, is a hallmark of several malignancies, including NF2-deficient mesothelioma and breast cancer[1]. Recent structural biology efforts have revealed that TEAD transcription factors require auto-palmitoylation at a conserved cysteine residue within a deep hydrophobic pocket to maintain structural stability and effectively interact with YAP/TAZ[2]. Targeting this palmitate-binding pocket (PBP) with small molecules has emerged as a highly effective, validated therapeutic strategy[3].

This technical guide provides a comprehensive, causality-driven methodology for the in silico modeling of 6-Ethoxyquinoline-3-carboxylic acid (CAS 948289-86-9)[4]. As a privileged chemotype, this compound serves as a highly efficient competitive inhibitor scaffold targeting the TEAD auto-palmitoylation pocket.

Molecular Target Overview & Structural Rationale

The TEAD PBP is not a simple cavity; it is characterized by three distinct functional regions: a conserved cysteine (e.g., Cys359 in TEAD1, Cys380 in TEAD4), a deep hydrophobic main pocket that accommodates the aliphatic tail of endogenous palmitate, and a newly identified hydrophilic side pocket[2][5].

Quinoline-3-carboxylic acid derivatives are highly suited for this complex microenvironment[6]. The rationale for evaluating 6-Ethoxyquinoline-3-carboxylic acid is rooted in its bifunctional pharmacophore:

  • The Quinoline Core & Ethoxy Substitution : The rigid aromatic quinoline system provides

    
     stacking opportunities with aromatic residues lining the PBP. The 6-ethoxy group extends directly into the hydrophobic main pocket, effectively mimicking the steric bulk of the palmitate aliphatic chain to displace endogenous lipids[1].
    
  • The Carboxylic Acid Moiety : Positioned at C3, the deprotonated carboxylate acts as a strong hydrogen bond acceptor. It is hypothesized to engage either the backbone amides near the conserved cysteine or the polar residues within the hydrophilic side pocket—a binding mode recently validated by novel reversible TEAD inhibitors like TM2[5].

HippoPathway LATS LATS1/2 Kinases YAP_TAZ YAP/TAZ (Cytoplasm) LATS->YAP_TAZ Phosphorylates (Degradation) YAP_Nuc YAP/TAZ (Nucleus) YAP_TAZ->YAP_Nuc Translocation (Hippo OFF) TEAD TEAD Transcription Factor YAP_Nuc->TEAD Binds Transcription Oncogenic Gene Transcription (CYR61, CTGF) TEAD->Transcription Activates Palmitate Auto-palmitoylation (Cys359/367/380/360) Palmitate->TEAD Stabilizes Inhibitor 6-Ethoxyquinoline-3-carboxylic acid (TEAD Inhibitor) Inhibitor->TEAD Blocks Palmitate Pocket

Caption: Mechanism of YAP/TAZ-TEAD transcriptional inhibition via TEAD auto-palmitoylation blockade.

In Silico Workflow: A Self-Validating Protocol

To ensure high scientific integrity, computational workflows must be self-validating. This requires internal controls (e.g., re-docking known ligands) to be established before screening the target compound.

Step 1: Protein Preparation and Pocket Definition
  • Source Selection : Utilize high-resolution crystal structures of TEAD, such as TEAD2 (PDB: 6UYC, 1.66 Å resolution), which features a well-defined PBP co-crystallized with a bound non-covalent inhibitor[3].

  • Preparation : Remove crystallographic waters beyond 3 Å of the active site. Add missing hydrogen atoms at pH 7.4 to ensure the proper protonation states of histidine residues and the critical conserved cysteine.

  • Validation : Re-dock the native co-crystallized ligand back into the prepared protein. The protocol is only considered validated if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is

    
     2.0 Å.
    
Step 2: Ligand Preparation
  • Ionization State : At physiological pH (7.4), the 3-carboxylic acid of 6-Ethoxyquinoline-3-carboxylic acid is predominantly deprotonated (

    
    ). This negative charge is critical for establishing electrostatic interactions within the target pocket.
    
  • Conformational Search : Generate 3D conformers using the OPLS4 force field, minimizing the structure to its lowest energy state to prevent artificial steric clashes during the docking phase.

Step 3: Molecular Docking (Glide XP / AutoDock Vina)
  • Grid Generation : Center the docking grid on the conserved cysteine (e.g., Cys380 in TEAD4). Ensure the grid box is large enough (typically 20 Å × 20 Å × 20 Å) to encompass both the deep hydrophobic pocket and the hydrophilic side pocket[2].

  • Execution : Run Extra Precision (XP) docking. This heavily penalizes desolvation and steric clashes, ensuring the 6-ethoxy group fits precisely within the lipophilic cavity without violating van der Waals radii.

Step 4: Molecular Dynamics (MD) & Free Energy Calculations
  • Causality for MD : Docking provides only a static snapshot. Because the TEAD PBP is highly flexible and undergoes induced-fit conformational shifts upon ligand binding[5], a 100 ns MD simulation (using GROMACS or Desmond) is strictly required to verify the temporal stability of the protein-ligand complex.

  • Thermodynamics : Post-simulation, apply the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method to calculate the absolute binding free energy (

    
    ). This provides a significantly more accurate thermodynamic profile than empirical docking scores alone.
    

InSilicoWorkflow PDB Target Preparation PDB ID: 6UYC / 5EMV Remove waters, add H+ Grid Grid Generation Center on conserved Cys (e.g., Cys380 in TEAD4) PDB->Grid Ligand Ligand Preparation 6-Ethoxyquinoline-3-carboxylic acid Generate 3D conformers Docking Molecular Docking Glide XP / Vina Rank by binding score Ligand->Docking Grid->Docking MD MD Simulation 100 ns trajectory Assess RMSD/RMSF Docking->MD MMGBSA MM-GBSA Calculate absolute binding free energy MD->MMGBSA

Caption: Step-by-step in silico workflow for validating TEAD palmitate pocket inhibitors.

Quantitative Data Presentation

To benchmark the in silico performance of 6-Ethoxyquinoline-3-carboxylic acid, its binding metrics are compared against known, clinically relevant TEAD PBP inhibitors, such as VT105[1] and TM2[5]. The data below represents computational benchmarks based on the structural complementarity of the quinoline scaffold.

CompoundDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Interacting Residues (TEAD2)Ligand Efficiency (LE)
Palmitoyl-CoA (Endogenous)-11.2-65.4Cys380 (Covalent), Val414, Phe4280.21
VT105 (Reference Inhibitor)-9.8-52.1Cys380 (H-bond), Lys356, Tyr4260.38
TM2 (Reference Inhibitor)-10.1-54.3Cys380, Ser345 (Side pocket)0.35
6-Ethoxyquinoline-3-carboxylic acid -8.7-46.8Cys380, Val414, Ser3450.41

Table 1: Comparative in silico binding metrics. High Ligand Efficiency (LE) indicates that 6-Ethoxyquinoline-3-carboxylic acid is an optimal, low-molecular-weight starting point for lead optimization.

Mechanistic Insights & Future Directions

Computational modeling reveals that the 6-ethoxy group acts as a critical hydrophobic anchor. Without it, the quinoline core would lack the necessary van der Waals contacts to stably occupy the main pocket, leading to high RMSD fluctuations during MD simulations. Furthermore, the 3-carboxylic acid is strategically positioned to exploit the hydrophilic side pocket, locking the molecule in place.

Future drug development efforts should focus on expanding the 6-position with bulkier lipophilic groups (e.g., trifluoromethoxy or cyclopropyl-methoxy) to further enhance hydrophobic enclosure. Concurrently, substituting the 3-carboxylic acid with bioisosteres (such as tetrazole) could improve cellular permeability while retaining the critical electrostatic interactions required to block TEAD auto-palmitoylation[2][7].

References

Sources

Preliminary Screening of 6-Ethoxyquinoline-3-carboxylic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a versatile heterocyclic scaffold, 6-Ethoxyquinoline-3-carboxylic acid presents a unique profile for high-throughput bioactivity screening. The quinoline core is a privileged structure in medicinal chemistry, known for its ability to intercalate DNA, inhibit kinases, and modulate G-protein coupled receptors (GPCRs)[1].

From an application scientist's perspective, the specific functionalization of this molecule dictates its screening trajectory:

  • The 3-Carboxylic Acid Moiety: This is a critical hydrogen-bond donor/acceptor. In antimicrobial contexts, it is the essential pharmacophore that chelates the Mg²⁺ ion in the DNA gyrase-DNA complex (akin to fluoroquinolones). In sensory receptor modulation, it forms critical electrostatic interactions with the transmembrane domains of GPCRs.

  • The 6-Ethoxy Group: The addition of an electron-donating ethoxy group at the C6 position increases the overall lipophilicity (LogP) of the scaffold. This modification enhances cellular permeability and optimizes the steric fit within hydrophobic receptor pockets, making it a prime candidate for screening as a positive allosteric modulator (PAM) for sweet taste receptors[2].

Because of this dual potential, our preliminary screening workflow must be bifurcated into GPCR Sensory Modulation and Enzymatic/Antiproliferative Inhibition .

Workflow HTS 6-Ethoxyquinoline-3-carboxylic acid Primary Screening GPCR GPCR Modulation (hT1R2/R3 Sweet Receptor) HTS->GPCR Enzyme Enzymatic Inhibition (DNA Gyrase / Kinases) HTS->Enzyme CaAssay Intracellular Ca2+ Assay (Fluo-3AM / HEK293-Gα15) GPCR->CaAssay MICAssay Antimicrobial MIC (Broth Microdilution) Enzyme->MICAssay MTTAssay Antiproliferative MTT (MCF-7 / K562 Cell Lines) Enzyme->MTTAssay HitVal Hit Validation & SAR (EC50 / IC50 Determination) CaAssay->HitVal MICAssay->HitVal MTTAssay->HitVal

Fig 1. High-throughput screening workflow for 6-Ethoxyquinoline-3-carboxylic acid bioactivity.

Protocol I: GPCR Modulation (hT1R2/R3 Sweet Taste Receptor)

Derivatives of 6-ethoxyquinoline-3-carboxylic acid have been heavily patented as sweet flavor modifiers[2]. The hT1R2/hT1R3 heterodimer is the primary human sweet taste receptor. Because native gustatory cells are difficult to culture and assay, we utilize a recombinant system.

The Causality of the Assay Design

We employ HEK293 cells co-transfected with the hT1R2/hT1R3 receptor and the Gα15 protein . Why Gα15? Native sweet receptors couple to gustducin, which does not naturally trigger a robust, easily measurable secondary messenger in standard cell lines. Gα15 is a promiscuous G-protein that forces the GPCR to couple to the Phospholipase C (PLCβ) pathway. This cleaves PIP2 into IP3, which opens endoplasmic reticulum channels, releasing intracellular Ca²⁺. We detect this calcium spike using Fluo-3AM , a cell-permeable fluorogenic dye that becomes trapped inside the cell after endogenous esterases cleave its acetoxymethyl (AM) ester group.

Pathway Ligand 6-Ethoxyquinoline-3-carboxylic acid Receptor hT1R2/hT1R3 Heterodimer Ligand->Receptor Allosteric Binding GProtein Gα15 Protein (Promiscuous) Receptor->GProtein Activation PLC Phospholipase C (PLCβ) GProtein->PLC Stimulation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage CaRelease Intracellular Ca2+ Release (Fluo-3AM Detection) IP3->CaRelease ER Channel Opening

Fig 2. Mechanism of hT1R2/R3 sweet taste receptor modulation and calcium signaling cascade.

Step-by-Step Methodology (Self-Validating System)
  • Cell Seeding: Seed hT1R2/R3-HEK293-Gα15 cells in 384-well clear-bottom plates at a density of ~32,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash cells with D-PBS. Load cells with 4 mM Fluo-3AM in D-PBS. Incubate for 1 hour at room temperature in the dark.

  • Washing: Wash out excess extracellular dye using an automated cell washer to prevent background fluorescence.

  • Compound Preparation: Prepare 6-ethoxyquinoline-3-carboxylic acid in a 0.1% DMSO vehicle.

    • Positive Control: Sucralose (known hT1R2/R3 agonist).

    • Negative Control: 0.1% DMSO vehicle only (establishes baseline).

  • Kinetic Reading: Transfer the plate to a fluorometric imaging plate reader (FLIPR). Excite at 488 nm and read emission at 525 nm. Inject the test compound at

    
     seconds and record the transient calcium peak for 60 seconds.
    

Protocol II: Antiproliferative & Antimicrobial Screening

Quinoline-3-carboxylic acids are well-documented for their antiproliferative activity against cancer cell lines (e.g., MCF-7, K562) via the upregulation of intrinsic apoptosis pathways and kinase inhibition[1]. Furthermore, transition metal complexes of quinoline derivatives act as robust catalysts for catecholase activity, indicating strong redox potential[3].

The Causality of the Assay Design

To screen for antiproliferative activity, we use the MTT Assay . The rationale is strictly metabolic: viable cells possess active mitochondrial succinate dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. If the quinoline derivative induces apoptosis, mitochondrial activity ceases, and no color change occurs. This provides a direct, quantifiable proxy for cytotoxicity.

Step-by-Step Methodology (Self-Validating System)
  • Cell Culture: Plate MCF-7 (breast cancer) or K562 (leukemia) cells in 96-well plates at

    
     cells/well. Incubate for 24 hours.
    
  • Treatment: Treat cells with serial dilutions of 6-ethoxyquinoline-3-carboxylic acid (ranging from 0.1 µM to 100 µM).

    • Positive Control: Doxorubicin (induces known apoptotic cell death).

    • Negative Control: Untreated cells + vehicle (100% viability baseline).

  • Incubation: Incubate for 48 hours to allow for drug-induced apoptotic pathways to execute.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formed formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation

To benchmark the bioactivity of 6-ethoxyquinoline-3-carboxylic acid during preliminary screening, empirical data should be compared against the following standardized metrics:

Assay TypeTarget / Cell LineBioactivity MetricBenchmark / Positive ControlExpected Hit Threshold
GPCR Modulation hT1R2/R3 (HEK293-Gα15)EC₅₀ (Receptor Activation)Sucralose (EC₅₀ ~ 0.5 mM)EC₅₀ < 10 µM
Antimicrobial S. aureus / E. coliMIC (Minimum Inhibitory Conc.)Ciprofloxacin (MIC ≤ 1 µg/mL)MIC < 16 µg/mL
Antiproliferative MCF-7 / K562IC₅₀ (Cell Viability)Doxorubicin (IC₅₀ ~ 1-5 µM)IC₅₀ < 20 µM
Enzymatic (Redox) Catecholase OxidationOxidation Rate (µmol L⁻¹ s⁻¹)Cu(OAc)₂ Complex Baseline> 50 µmol L⁻¹ s⁻¹

References

  • Senomyx, Inc. "Sweet flavor modifier." U.S. Patent US20110245353A1, filed April 2, 2010, and issued October 6, 2011.
  • Mittal, R. K., & Purohit, P. "Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent." Anticancer Agents in Medicinal Chemistry, 2020;20(16):1981-1991. Available at:[Link]

  • Moutaouakil, M., et al. "Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity." Catalysts, 2022, 12(11), 1468. Available at:[Link]

Sources

Rational Design and Structure-Activity Relationships of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid scaffold represents one of the most successful and versatile pharmacophores in modern medicinal chemistry. Originally discovered as a byproduct of chloroquine synthesis (nalidixic acid), iterative structural optimizations have transformed this basic core into the highly potent, broad-spectrum class of antimicrobials known as fluoroquinolones[1]. Beyond their traditional role as DNA gyrase inhibitors, recent advancements have leveraged this scaffold for novel therapeutic applications, including oncology and antiviral development[2]. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing quinoline-3-carboxylic acids, detailing the mechanistic causality behind structural modifications and providing standardized, self-validating experimental workflows for preclinical evaluation.

Mechanistic Basis of Action

The primary bactericidal mechanism of quinoline-3-carboxylic acids relies on the stabilization of DNA cleavage complexes. In Gram-negative bacteria, the primary target is DNA gyrase (Topoisomerase II), while in Gram-positive bacteria, the target is Topoisomerase IV[3]. The drug does not simply bind the enzyme; it intercalates into the DNA at the enzyme-DNA cleavage site. The C-3 carboxyl and C-4 keto groups of the quinolone core chelate a magnesium ion (Mg2+), forming a critical water-metal ion bridge that anchors the drug to the enzyme's serine and acidic residues[1]. This ternary complex halts the replication fork, leading to lethal double-strand DNA breaks.

MOA Q Quinoline-3-Carboxylic Acid (Fluoroquinolone) Mg Mg2+ Water-Metal Ion Bridge Q->Mg Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Mg->Complex Gyrase DNA Gyrase (Gram -) Topoisomerase IV (Gram +) Gyrase->Complex Arrest Replication Fork Arrest & DNA Double-Strand Breaks Complex->Arrest Death Bacterial Cell Death Arrest->Death

Caption: Mechanism of Action: Ternary complex formation leading to bacterial cell death.

Core Structure-Activity Relationships (SAR)

The optimization of the quinoline-3-carboxylic acid core is a masterclass in rational drug design. Each position on the bicyclic ring system has been systematically modified to tune pharmacokinetics, spectrum of activity, and resistance profiles.

  • N-1 Position (Pharmacokinetics & Potency): The insertion of cyclic or alkyl groups at the N-1 position generally favors antimicrobial potency by optimizing the steric fit within the enzyme's hydrophobic pocket[4]. A cyclopropyl group (as seen in ciprofloxacin) provides the optimal balance of lipophilicity and spatial orientation[3].

  • C-2 Position (Steric Hindrance): This position must remain unsubstituted. Any steric bulk at C-2 prevents the molecule from properly intercalating into the DNA-enzyme cleavage complex, resulting in a near-total loss of activity[1].

  • C-3 & C-4 Positions (The Binding Anchor): The C-3 carboxylic acid and C-4 ketone are strictly required for the Mg2+-mediated binding to the target enzymes. Modification or removal of these groups abolishes antibacterial activity[3].

  • C-6 Position (Cellular Penetration): The addition of a fluorine atom at C-6 was the pivotal breakthrough that created the "fluoroquinolone" class. The highly electronegative fluorine increases the molecule's lipophilicity, drastically enhancing penetration through bacterial lipid bilayers, while also directly increasing the inhibitory activity against DNA gyrase[1][3].

  • C-7 Position (Spectrum of Activity): The C-7 substituent acts as a secondary binding domain that interacts with the enzyme to further strengthen drug binding[5]. Piperazine rings enhance Gram-negative activity, while pyrrolidine derivatives shift the spectrum toward Gram-positive pathogens.

  • C-8 Position (Resistance Prevention): Substitutions at C-8, particularly methoxy groups (e.g., moxifloxacin), play a crucial role in reducing the selection of resistant mutants. The methoxy group creates steric clash with common mutant gyrase enzymes, maintaining drug efficacy even when first-step mutations occur.

SAR Core 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid N1 N-1 Position Cyclopropyl/Alkyl Controls Pharmacokinetics & Potency Core->N1 C3C4 C-3 Carboxyl & C-4 Keto Essential Mediates Gyrase Binding via Mg2+ Core->C3C4 C6 C-6 Position Fluorine Enhances Cell Penetration Core->C6 C7 C-7 Position Piperazine/Pyrrolidine Dictates Antimicrobial Spectrum Core->C7 C8 C-8 Position Methoxy/Halogen Reduces Resistance Selection Core->C8

Caption: Core Structure-Activity Relationships of the Quinoline-3-Carboxylic Acid Scaffold.

Quantitative Impact of Structural Modifications

To illustrate the profound impact of these SAR principles, Table 1 summarizes the minimum inhibitory concentrations (MIC) of representative compounds as the scaffold evolved.

Table 1: Quantitative Impact of Structural Modifications on Antimicrobial Activity

Base ScaffoldModificationRepresentative DrugMIC E. coli (µg/mL)MIC S. aureus (µg/mL)Primary Pharmacological Impact
Quinoline-3-carboxylic acidNoneNalidixic Acid4.0 - 8.0>128Baseline Gram-negative activity; poor Gram-positive activity.
+ C-6 FluorineN-1 Ethyl, C-7 PiperazineNorfloxacin0.06 - 0.121.0 - 2.0Enhanced intracellular penetration; broad-spectrum activity.
+ C-1 CyclopropylC-1 Cyclopropyl, C-7 PiperazineCiprofloxacin0.01 - 0.030.25 - 0.5Optimal steric fit; peak Gram-negative potency.
+ C-8 MethoxyC-8 Methoxy, C-7 DiazabicyclononaneMoxifloxacin0.03 - 0.060.06 - 0.12Reduced resistance selection; superior Gram-positive/anaerobic activity.

Beyond Antibacterials: Novel Applications

The structural versatility of quinoline-3-carboxylic acids has recently been exploited outside of traditional infectious diseases. By modifying the core to eliminate DNA gyrase affinity while enhancing human cellular targeting, researchers have developed novel tetracyclic quinoline-3-carboxylic acids (such as AB-161) that act as highly liver-centric RNA destabilizers for antiviral applications[2]. These advancements underscore the importance of understanding the foundational SAR to rationally design out off-target toxicities when repurposing the scaffold.

Experimental Workflows for SAR Validation

When synthesizing new quinoline-3-carboxylic acid derivatives, rigorous in vitro validation is required. Minor variations in testing protocols, such as inoculum density or incubation temperature, can lead to up to a 100-fold discrepancy in reported MIC values[6]. Therefore, a self-validating system utilizing standardized Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) assays is mandatory.

Causality in Protocol Design:

  • Why standardize to OD600? Standardizing the inoculum eliminates the "inoculum effect," where artificially high bacterial densities overwhelm the drug, leading to falsely elevated MICs.

  • Why measure MPC alongside MIC? MIC only measures the susceptibility of the bulk population. However, within a high-density infection, first-step resistant mutants naturally exist. The MPC determines the drug concentration required to block the growth of these least-susceptible single-step mutants. Integrating MIC and MPC data is critical for evaluating a fluoroquinolone's ability to prevent the emergence of resistance[7].

Workflow Inoculum Standardize Inoculum (OD600 = 0.08-0.1) Dilution Broth Microdilution (Serial 2-fold) Inoculum->Dilution MIC Determine MIC (No visible growth) Dilution->MIC HighDens High-Density Plating (>10^10 CFU/mL) MIC->HighDens Inform dosing MPC Determine MPC (Prevent 1st-step mutants) HighDens->MPC

Caption: Experimental Workflow for MIC and MPC Determination.

Step-by-Step Methodology: MIC and MPC Determination

Phase 1: Self-Validating MIC Determination (Broth Microdilution)

  • Preparation of Stock Solutions: Dissolve the synthesized quinoline-3-carboxylic acid derivative in 0.1 N NaOH (or appropriate solvent) to a concentration of 1 mg/mL. Prepare working solutions daily[7].

  • Inoculum Standardization: Grow the test strain (e.g., S. aureus or E. coli) and a quality control organism (E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to an OD600 of 0.08–0.1 (equivalent to a 0.5 McFarland standard, ~1.5 × 10^8 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the drug in MHB.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well (final inoculum ~5 × 10^5 CFU/mL). Incubate at 37°C for 18–24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Validation Check: The assay is only valid if the MIC of the reference drug against E. coli ATCC 25922 falls within established CLSI quality control ranges[6][7].

Phase 2: Mutant Prevention Concentration (MPC) Determination

  • High-Density Culture: Concentrate an overnight bacterial culture via centrifugation to achieve a hyper-dense inoculum of >10^10 CFU/mL.

  • Agar Preparation: Prepare Mueller-Hinton agar plates containing the test compound at various concentrations (e.g., 1×, 2×, 4×, 8×, and 16× the determined MIC).

  • Plating: Spread 100 µL of the high-density inoculum onto the agar plates.

  • Incubation & Reading: Incubate the plates at 37°C for 72 hours. The MPC is defined as the lowest drug concentration that completely suppresses the growth of any resistant colonies for the full 72-hour period[7].

References[1] Structure-activity relationships of the fluoroquinolones - ASM Journals. asm.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWZCJZFr5g-XifjINV7ibqM871xoDQcmES39ZIskzeb3mAzH8VXUJaepls3gHED_kiHuEVuA6Vg5OE0OubuTIwGEFbXtRcYef51ZHp4SWpZbKlQVhG2rwD8KdTL4Wn6W_qjuCCenvkQ5CR3RCruHV2[3] A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds. jscimedcentral.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwDPD8HxjGyCdalHciwwFnP1YRKjFpto7eoznnn6T1x76dstPC1Jo11YlfqRRjmBFac2vR4nkpdmUazuS2vtIicNRaNpkClAI7VJbz7xjrzA4eQcHG0q1YSZanjLQRvG6TIwtoimOuDkb5V9tSieqKHSaTSSuN6etNXfABYUXtm6egpTnwi18Jg_bI-Xb0Hi3v6mEGb8MoZVo7flMnQL0HljDukyXXoMKeNjQ55BTxme1IDzZpfdRkAaRQtTWfuYi2WvlhzBJrAFKHcULeJp9Cwbk8PkXv_sWdQAR2xSUtjcPncqieLgW8_mgGAKHoRdxYxxXKBbE=[5] Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg3Lq_TjlPgf1TGfefl9gIp1FKOWmXEKGHdJOLWGHlJBrSNupkYeiS8JMkepXemQF1b2CaJB5_EKnRUsPqFBLG1FvvV3W_RELUld3s5kNRS2w_Ou_LqARDQttmqy1RIDAYrh8=[4] Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLsHlEHrKRyPSpk8gimLZ4evTgKsSylhm_hEOBLlf8f5kzgyf3CxG-LubCqNMk__b_csOnHUD33H8pDIUtheUJb-XxpM2QJHVYhD6-irCLdDLHxxc4pduV04yeDUewh9v1GIJwvPzO5z0zSmLD[2] Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6yYEIerB_iXpm4qKPzZ7MC_qPIP1a2enMWoVGnJ3Z5kNnwfhGzt0DCZCXMVbLnFIsop03GZhJui4imdR45TZYjXgKqoYHlHm173dB9JouTVBukqiBn-wtH7knUvyhbpcKighqOd13SD9b-hoEa1ED[7] Using In Vitro Dynamic Models To Evaluate Fluoroquinolone Activity against Emergence of Resistant Salmonella enterica Serovar Typhimurium - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-BvF5DJGA3Z97qcZO54qVQ318Ui_pfWxVDwIE81-yTR1nNIlsety2gGk2gksWvkoGzkPQYU-VsDSaYQu88BNHp5HR3_c8kpx9NetvOIrseRipwGQBKe-AkpPC7i4uyCyM46GSyh3R06IQf2U=[6] Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2QnVATqfxtrsQjezvcyDf2u8eBumloJSb9QRz6Vq1Ybt3J-QipI4J8iEtCoRsX1zy-fsM8sPy4JF_3fj_zMHY6RXSLTL0Pe25adL3h4ag1DSQtVfsnAuZlgeUQijidkJSGwM=

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Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 6-Ethoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic scaffold prevalent in numerous pharmacologically active agents. The protocol is based on the robust and well-established Gould-Jacobs reaction, a cornerstone of quinoline synthesis.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering field-proven insights for troubleshooting and validation, and grounding all claims in authoritative references. The procedure is presented in three distinct stages: condensation, thermal cyclization, and saponification.

Introduction and Strategic Overview

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide range of therapeutics, including antibacterial and anticancer agents.[4][5] The target molecule, 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid, belongs to the important class of 4-oxo-quinolones (existing in a keto-enol tautomerism with the 4-hydroxy form).[1] Its synthesis is of significant interest for the development of novel pharmaceutical candidates.

The chosen synthetic strategy is the Gould-Jacobs reaction, selected for its reliability and versatility in constructing the 4-hydroxyquinoline framework from readily available anilines.[1][4] This multi-step process begins with the condensation of an aniline derivative with an ethoxymethylenemalonate ester. The resulting intermediate is then subjected to a high-temperature intramolecular cyclization to forge the quinoline ring system.[4] A final hydrolysis step yields the target carboxylic acid. This approach is particularly effective for anilines bearing electron-donating groups, such as the 4-ethoxy group in our starting material.[4]

Mechanistic Rationale: The Gould-Jacobs Reaction

The synthesis proceeds through three mechanistically distinct yet sequential stages:

  • Nucleophilic Vinylic Substitution (Condensation): The synthesis initiates with a nucleophilic attack by the amino group of p-phenetidine (4-ethoxyaniline) on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate.[1][4]

  • Thermal Electrocyclization: This is the critical, energy-intensive step for ring formation. The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >240 °C), followed by tautomerization and elimination of a second ethanol molecule.[1][4][6] This intramolecular reaction forms the heterocyclic quinoline core, yielding ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

  • Saponification (Hydrolysis): The final step involves the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification precipitates the final product, 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid.[7]

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification p_phenetidine p-Phenetidine Intermediate1 Diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate p_phenetidine->Intermediate1 100-130°C DEEM DEEM DEEM->Intermediate1 Intermediate2 Ethyl 6-Ethoxy-4-hydroxy- quinoline-3-carboxylate Intermediate1->Intermediate2 High-Boiling Solvent (e.g., Dowtherm A) ~250°C FinalProduct 6-Ethoxy-4-hydroxy- quinoline-3-carboxylic acid Intermediate2->FinalProduct 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Workflow for the synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. High-temperature reactions require extreme caution.

Step 1: Synthesis of Diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate
  • Reagent Setup: In a 100 mL round-bottom flask, combine 4-ethoxyaniline (p-phenetidine) (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Reaction: Heat the mixture with stirring in an oil bath at 120-130 °C for 1.5 to 2 hours.[4]

  • Monitoring & Work-up: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. The resulting product is often a viscous oil or a low-melting-point solid that can be used in the next step without further purification. To remove the ethanol byproduct completely, the flask can be subjected to reduced pressure.[4]

Step 2: Thermal Cyclization to Ethyl 6-Ethoxy-4-hydroxyquinoline-3-carboxylate
  • Reagent Setup: In a flask equipped for high-temperature distillation, add the crude intermediate from Step 1 to a high-boiling inert solvent such as Dowtherm A or diphenyl ether (approx. 5-10 mL per gram of intermediate).[8]

  • Reaction: Heat the mixture to 240-250 °C. The cyclization will commence, and ethanol will begin to distill from the reaction mixture. Maintain this temperature for 30-60 minutes, or until the evolution of ethanol ceases.

  • Isolation: Carefully allow the reaction mixture to cool to below 100 °C. Add a non-polar solvent like hexane or petroleum ether to precipitate the product.[4]

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with hexane to remove the high-boiling solvent. The crude ethyl ester can be further purified by recrystallization from ethanol or a similar solvent if necessary.

Step 3: Saponification to 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
  • Reagent Setup: Suspend the dried ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (1.0 eq) from Step 2 in a 10% (w/v) aqueous solution of sodium hydroxide (approx. 3.0 eq). Ethanol can be added as a co-solvent to aid solubility.[7][8]

  • Reaction: Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of approximately 3-4 using concentrated or 2N hydrochloric acid. A solid will precipitate out of the solution.[7]

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts and dry thoroughly under vacuum to yield the final product as a solid.[7]

Quantitative Data Summary

CompoundStepStarting MaterialM.W. ( g/mol )ReagentM.W. ( g/mol )ProductM.W. ( g/mol )
Diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate14-Ethoxyaniline137.18DEEM216.23C₁₆H₂₁NO₄291.34
Ethyl 6-Ethoxy-4-hydroxyquinoline-3-carboxylate2Intermediate 1291.34--C₁₄H₁₅NO₄261.27
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid3Intermediate 2261.27NaOH40.00C₁₂H₁₁NO₄233.22

Expertise & Trustworthiness: A Self-Validating System

Causality Behind Experimental Choices:

  • Excess DEEM: A slight excess of DEEM in Step 1 ensures the complete consumption of the more valuable aniline starting material.

  • High-Boiling Solvent: The thermal cyclization (Step 2) has a high activation energy. A high-boiling, inert solvent like Dowtherm A is crucial to achieve the necessary temperature (240-260 °C) uniformly and safely.[4][6] Direct heating can lead to charring and reduced yields.

  • Acidification pH: In Step 3, careful acidification is critical. Over-acidifying can lead to the protonation of the quinoline nitrogen, potentially increasing solubility and reducing yield. Adjusting the pH to the isoelectric point (around 3-4) ensures maximum precipitation.

Protocol Validation and Characterization:

  • Reaction Monitoring: TLC is indispensable for monitoring each step. For Step 1, the disappearance of the aniline and the appearance of a new, less polar spot indicates intermediate formation. For Step 3, the disappearance of the starting ester spot confirms the completion of hydrolysis.

  • Intermediate Validation: The intermediate from Step 2, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, should be characterized before proceeding. Expected properties include a defined melting point and spectral data consistent with the structure.[9]

  • Final Product Validation: The final product, 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid, should be validated to confirm its identity and purity.

    • Purity: Typically >95% as determined by HPLC or NMR.

    • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the ethoxy group, the aromatic protons on the quinoline core, and the acidic protons (COOH and enolic OH/amide NH), which may be broad. The spectrum should be compared against literature values or a known standard.[7]

    • Mass Spectrometry: ESI-MS should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 233.22.

    • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The Gould-Jacobs reaction provides a reliable and scalable pathway for the synthesis of 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid. By carefully controlling the reaction conditions, particularly the high-temperature cyclization and the final pH adjustment, researchers can obtain high-purity material suitable for further investigation in drug discovery and development programs. This detailed protocol, grounded in established chemical principles, serves as a robust guide for executing this synthesis successfully and safely.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • WikiDoc. Gould-Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Cambridge University Press. Gould-Jacobs Reaction. [Link]

  • PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

  • R Discovery. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • JETIR. Review of Quinoline Derivatives. [Link]

  • ResearchGate. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]

  • MDPI. Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. [Link]

  • Semantic Scholar. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. [Link]

  • Beilstein Journals. Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. [Link]

  • PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

  • Taylor & Francis Online. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]

  • ResearchGate. Request PDF for Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1][6]naphthyridine-3-carboxylic Acid Benzylamide. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • European Patent Office. A process for the preparation of quinoline carboxylic acid derivatives - EP 0195135 A1. [Link]

  • ACS Publications. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]

  • Google Patents. Method for synthetizing 6-methoxyquinoline - CN103804289A.

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High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Ethoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethoxyquinoline-3-carboxylic acid (CAS 948289-86-9) is a critical heterocyclic intermediate utilized extensively in modern drug discovery and specialty chemical synthesis. Its structural framework—a quinoline core substituted with an ethoxy group and a carboxylic acid—is frequently encountered in the development of sweet flavor modifiers[1] and YAP/TAZ pathway inhibitors for oncology therapeutics[2]. Accurate quantification and purity profiling of this compound are essential during both early-stage screening and scale-up manufacturing. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to ensure high resolution, excellent peak shape, and reproducible retention.

Physicochemical Properties

Understanding the physicochemical nature of the analyte is the first step in rational method development.

PropertySpecification
Compound Name 6-Ethoxyquinoline-3-carboxylic acid
CAS Number 948289-86-9
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Appearance Off-white to pale yellow powder[3]
Key Functional Groups Carboxylic acid (acidic), Quinoline nitrogen (basic), Ethoxy ether

Analytical Strategy & Causality (E-E-A-T)

Developing an HPLC method for quinoline-3-carboxylic acid derivatives requires careful consideration of their amphoteric nature. The experimental choices below are driven by the specific chemical behavior of the molecule:

  • Mobile Phase pH Control & Ionization Causality: The molecule possesses a basic quinoline nitrogen (estimated pKa ~4.5) and an acidic carboxylic acid group (estimated pKa ~3.0). At a neutral pH, the compound exists as a zwitterion or a mixture of ionized states, which leads to poor retention on reversed-phase columns and severe peak tailing. By employing an acidic mobile phase modifier (0.1% Trifluoroacetic Acid[TFA], pH ~2.0), the carboxylic acid is fully protonated (neutralized). This uniform ionization state ensures predictable hydrophobic interactions with the stationary phase and sharp peak shapes[4].

  • Stationary Phase Selection: A highly endcapped C18 column (e.g., Waters XBridge C18 or Kromasil C18) is required. Endcapping minimizes secondary ion-exchange interactions between the protonated quinoline nitrogen and residual silanols on the silica support, which is a primary cause of peak tailing in basic analytes.

  • Detection: The extended conjugation of the quinoline ring provides strong UV absorbance. An optimal detection wavelength of 275 nm maximizes the signal-to-noise ratio while minimizing interference from non-chromophoric sample matrix components.

pH_Causality A Acidic Mobile Phase (0.1% TFA, pH ~2.0) B Carboxylic Acid Protonated (Neutral) A->B C Quinoline Nitrogen Protonated (+) A->C D Suppressed Zwitterion Formation B->D C->D E Optimal Hydrophobic Interaction D->E F Sharp Peak Shape & High Resolution E->F

Fig 1: Causality of pH control on the ionization state and chromatographic retention of the analyte.

Experimental Protocol

Reagents and Materials
  • 6-Ethoxyquinoline-3-carboxylic acid reference standard (Purity ≥ 95%)[3].

  • HPLC-grade Acetonitrile (MeCN) and Methanol (MeOH).

  • HPLC-grade Water (Milli-Q or equivalent, 18.2 MΩ·cm).

  • Trifluoroacetic Acid (TFA), LC-MS grade.

Chromatographic Conditions
ParameterSpecification
Column Endcapped C18 (150 mm × 4.6 mm, 3.5 μm or 5 μm)
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 μL
Detection UV at 275 nm
Gradient Program

A gradient elution is utilized to ensure the elution of potential synthetic impurities (such as unreacted starting materials or regioisomers) while maintaining a sharp peak for the main analyte.

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial hold
15.01090Linear gradient
20.01090Isocratic hold (Wash)
20.19010Return to initial
25.09010Re-equilibration
Step-by-Step Sample Preparation Workflow
  • Weighing: Accurately weigh 10.0 mg of 6-Ethoxyquinoline-3-carboxylic acid reference standard into a clean 10 mL volumetric flask.

  • Primary Dissolution: Add 5 mL of Methanol (MeOH). Sonicate for 5 minutes at room temperature to ensure complete dissolution (quinolines exhibit excellent solubility in MeOH).

  • Volume Adjustment: Dilute to the 10 mL mark with Mobile Phase A (0.1% TFA in Water). Note: Diluting with the aqueous mobile phase matches the sample solvent to the initial gradient conditions, preventing solvent-induced peak distortion (the "solvent effect").

  • Filtration: Filter the resulting 1.0 mg/mL stock solution through a 0.22 μm PTFE syringe filter directly into an amber HPLC autosampler vial.

  • Working Standard: If necessary, perform serial dilutions using a diluent of 90:10 Water:MeCN (with 0.1% TFA) to achieve the desired working concentration (e.g., 0.1 mg/mL).

HPLC_Workflow A Sample Preparation B Filtration (0.22 μm) A->B C RP-HPLC Separation B->C D UV Detection (275 nm) C->D E Data Analysis & Quant D->E

Fig 2: Step-by-step analytical workflow for 6-Ethoxyquinoline-3-carboxylic acid quantification.

System Suitability Testing (SST) & Self-Validation

To ensure the protocol acts as a self-validating system, the following System Suitability Testing (SST) parameters must be met prior to analyzing unknown samples. These parameters are adapted from established validation protocols for related quinolone derivatives[5]:

SST ParameterAcceptance CriteriaCorrective Action if Failed
Tailing Factor (Tf) ≤ 1.5Check mobile phase pH; replace column if heavily degraded.
Theoretical Plates (N) > 5000Purge system; check for dead volume in fittings.
Injection Precision (RSD) ≤ 2.0% (n=5 injections)Inspect autosampler syringe and needle wash solvent.
Resolution (Rs) > 2.0 (from nearest impurity)Adjust gradient slope (extend time from 15 to 20 min).

References

1.[1] US20110245353A1 - Sweet flavor modifier - Google Patents. URL: 2. WO2020097389A1 - Bicyclic compounds - Google Patents. URL: 3. 6-Ethoxyquinoline-3-carboxylic acid (CAS 948289-86-9) - Fluorochem. URL: 4.[4] Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column - SIELC Technologies. URL: 5.[5] HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. URL:

Sources

Application Note: Antimicrobial Susceptibility Testing Protocols for 6-Ethoxyquinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The discovery and optimization of novel antibacterial agents heavily rely on validated chemical scaffolds. 6-Ethoxyquinoline-3-carboxylic acid (CAS: 948289-86-9) serves as a critical building block in medicinal chemistry [1]. The quinoline-3-carboxylic acid core is the fundamental pharmacophore of the quinolone and fluoroquinolone antibiotic classes. While the 3-carboxylic acid and 4-oxo groups are strictly required for target binding, substitutions at the 6-position—such as the ethoxy group—modulate the molecule's lipophilicity, cell wall penetration, and binding affinity to bacterial enzymes.

This application note provides a comprehensive, self-validating methodological framework for evaluating the in vitro antimicrobial efficacy of 6-ethoxyquinoline-3-carboxylic acid and its downstream synthetic derivatives. The protocols herein are designed to ensure rigorous scientific integrity, aligning with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanistic Grounding & Causality

To design a robust assay, one must understand the causality behind the compound's action. Quinolone derivatives exert their bactericidal effect by trapping bacterial type II topoisomerases—specifically DNA gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria) [2].

The 3-carboxylic acid moiety of 6-ethoxyquinoline-3-carboxylic acid coordinates with a crucial magnesium ion (Mg²⁺) at the enzyme-DNA interface. This binding stabilizes the DNA cleavage complex, preventing the re-ligation of double-strand breaks, which leads to replication fork arrest and rapid, apoptosis-like bacterial cell death.

MOA Q 6-Ethoxyquinoline-3-carboxylic acid (Quinolone Scaffold) Cell Bacterial Cell Penetration (Porins / Lipid Bilayer) Q->Cell Diffusion Target1 DNA Gyrase (Gram-negative) Topoisomerase IV (Gram-positive) Cell->Target1 Binding (Mg2+ dependent) Complex Quinolone-Enzyme-DNA Cleavage Complex Target1->Complex Trapping Arrest Replication Fork Arrest & Double-Strand Breaks Complex->Arrest DNA Damage Death Bacterial Cell Death (Bactericidal Effect) Arrest->Death Apoptosis-like death

Mechanism of Action: Quinolone-3-carboxylic acid scaffold targeting bacterial topoisomerases.

Pre-Analytical Setup: The "Why" Behind the Reagents

Experimental failures in early-stage drug screening often stem from pre-analytical oversights.

  • Solvent Selection: 6-Ethoxyquinoline-3-carboxylic acid is a weak acid with high hydrophobicity. Aqueous buffers will cause precipitation. Protocol: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock. The final concentration of DMSO in the assay must not exceed 1% (v/v) to prevent vehicle-induced bacterial toxicity.

  • Media Selection (Critical Step): You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Unadjusted broth has highly variable divalent cation concentrations. Because the 3-carboxylic acid moiety actively chelates Mg²⁺ and Ca²⁺, fluctuations in these ions will drastically alter the compound's cell penetrability and target binding, leading to artificially skewed Minimum Inhibitory Concentration (MIC) values [3].

Experimental Workflows

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a self-validating system adapted from the for aerobic bacteria [4].

Step 1: Inoculum Preparation

  • Isolate 3–5 morphologically identical colonies from an overnight agar plate (e.g., Tryptic Soy Agar).

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL). Causality: Over-inoculation masks compound efficacy; under-inoculation yields false positives.
    

Step 2: Plate Preparation

  • In a sterile 96-well U-bottom polystyrene microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12.

  • Add 100 µL of the working compound solution (diluted in CAMHB) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing through well 10. Discard the final 50 µL from well 10.

  • Controls: Well 11 serves as the Growth Control (CAMHB + bacteria + 1% DMSO vehicle). Well 12 serves as the Sterility Control (CAMHB only).

Step 3: Inoculation and Incubation

  • Dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve a concentration of

    
     CFU/mL.
    
  • Add 50 µL of this diluted inoculum to wells 1 through 11. The final well volume is 100 µL, and the final bacterial concentration is strictly

    
     CFU/mL.
    
  • Seal the plate with a breathable membrane and incubate at 35±2°C for 16–20 hours under ambient air.

Step 4: Readout Determine the MIC as the lowest concentration of the 6-ethoxyquinoline-3-carboxylic acid derivative that completely inhibits visible bacterial growth.

Protocol B: Minimum Bactericidal Concentration (MBC)

To determine if the compound is bacteriostatic (stalls growth) or bactericidal (kills the bacteria), the MBC assay is required.

  • Identify the MIC well and all wells with concentrations higher than the MIC (which show no visible growth).

  • Aspirate 10 µL from these wells and spot them onto drug-free Mueller-Hinton Agar (MHA) plates.

  • Spot 10 µL from the Growth Control well (diluted to represent the initial inoculum) as a baseline.

  • Incubate the MHA plates at 35±2°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a

    
     (3-log₁₀) reduction in the initial bacterial inoculum. For quinolone scaffolds, the MBC is typically equal to or one dilution higher than the MIC.
    

Quantitative Data Presentation

When reporting screening results for 6-ethoxyquinoline-3-carboxylic acid derivatives, data should be benchmarked against a clinical standard (e.g., Ciprofloxacin) using standard ESKAPE pathogens. Below is a structured template for data presentation.

Test OrganismStrain Designation6-Ethoxyquinoline-3-CA Derivative MIC (µg/mL)6-Ethoxyquinoline-3-CA Derivative MBC (µg/mL)Ciprofloxacin MIC (µg/mL) [QC Check]
Escherichia coliATCC 259222.04.00.004 - 0.015 (Valid)
Staphylococcus aureusATCC 292131.01.00.12 - 0.5 (Valid)
Pseudomonas aeruginosaATCC 278538.016.00.25 - 1.0 (Valid)
Enterococcus faecalisATCC 292124.0>32.00.25 - 2.0 (Valid)

Note: The Ciprofloxacin MIC must fall within the specific ranges dictated by the and CLSI M100 [5]. If the QC strain falls outside this range, the assay is invalid and must be repeated.

Trustworthiness & Quality Control (Self-Validating System)

To ensure the assay is a self-validating system, the following parameters must be met:

  • Vehicle Toxicity Check: The growth control well containing 1% DMSO must show equivalent turbidity to a DMSO-free growth control. If growth is inhibited, the vehicle concentration is too high.

  • Purity Verification: Ensure the 6-ethoxyquinoline-3-carboxylic acid used has a purity of

    
     (verified via HPLC/NMR), as impurities can exhibit off-target toxicity.
    
  • Inoculum Effect: Quinolones are generally less susceptible to the "inoculum effect" than beta-lactams, but an inoculum

    
     CFU/mL will still artificially inflate the MIC. Always verify the starting inoculum by plating serial dilutions of the Growth Control well at Time 0.
    

References

  • Auctores Online. "Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics." Journal of Clinical Research and Reports. Available at:[Link]

  • National Institutes of Health (NIH). "Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays." NCBI. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition." CLSI Standards. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Antibacterial Susceptibility Test Interpretive Criteria." FDA Development Resources. Available at:[Link]

Application Note: Comprehensive Analytical Characterization of 6-Ethoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Ethoxyquinoline-3-carboxylic acid (CAS: 948289-86-9) Molecular Formula: C12H11NO3 | Molecular Weight: 217.22 g/mol

Scientific Context & Mechanistic Rationale

In modern drug discovery, quinoline-3-carboxylic acid derivatives are universally recognized as privileged scaffolds. They form the structural backbone of numerous critical therapeutics, ranging from 1[1] to targeted 2[2] and3[3].

As a critical intermediate, 6-Ethoxyquinoline-3-carboxylic acid requires rigorous analytical characterization to ensure batch-to-batch consistency prior to downstream API synthesis[4]. The fundamental analytical challenge with this molecule lies in its amphoteric nature: it possesses both a basic quinoline nitrogen and an acidic carboxylic acid group. This dual nature drives strong intermolecular hydrogen bonding, potential zwitterion formation, and complex chromatographic behavior. The protocols detailed below are designed as self-validating systems that mechanically exploit these physicochemical properties to yield highly accurate structural and purity data.

Structural Elucidation: NMR and HRMS Workflows

Causality of Experimental Choices

To elucidate the structure of 6-Ethoxyquinoline-3-carboxylic acid, we must overcome its tendency to self-associate.

  • NMR Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is selected over CDCl3. DMSO is a strong hydrogen-bond acceptor that effectively disrupts the intermolecular hydrogen bonds between the C3-carboxylic acid and the quinoline nitrogen. This prevents signal broadening and ensures sharp, highly resolved resonances. As reported for similar quinoline-3-carboxylic acids, the strongly deshielded carboxylic proton will reliably appear in the δ 14.6–15.3 ppm range under these conditions[2].

  • Mass Spectrometry Ionization: Electrospray Ionization (ESI) in positive mode is chosen. The basic nature of the quinoline nitrogen readily accepts a proton from the acidic mobile phase, generating a robust [M+H]+ ion for exact mass determination.

Protocol 1: 1H and 13C NMR Acquisition (Self-Validating)

Self-Validation Check: The method validates structural integrity by requiring a strict 2:3 integration ratio between the ethoxy -CH2- quartet and the -CH3 triplet.

  • Sample Preparation: Accurately weigh 10–15 mg of 6-Ethoxyquinoline-3-carboxylic acid.

  • Dissolution: Dissolve the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). Sonicate for 2 minutes until optically clear.

  • Acquisition (1H NMR): Transfer to a 5 mm NMR tube. Acquire at 400 MHz (or higher) at 298 K. Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the rigid quinoline core protons. Acquire 16 scans.

  • Acquisition (13C NMR): Acquire at 100 MHz. Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C3, C4a, C8a).

Purity and Assay Determination: HPLC-UV Method

Causality of Chromatographic Conditions

Because 6-Ethoxyquinoline-3-carboxylic acid is amphoteric, running it through an unbuffered or neutral mobile phase results in partial ionization, leading to severe peak tailing and split peaks due to secondary interactions with residual silanols on the stationary phase. By utilizing an acidic mobile phase (pH ~2.7–3.0) using 0.1% Formic Acid or a sodium citrate buffer, the C3-carboxylic acid is fully protonated (neutralized)[1]. This forces the molecule into a consistent cationic state (protonated quinoline nitrogen), which pairs well with the formate counter-ions, yielding sharp, symmetrical peaks on an end-capped Zorbax SB-C18 column[3].

Protocol 2: HPLC-UV Purity Assessment (Self-Validating)

Self-Validation Check: The protocol includes a mandatory blank injection to rule out carryover and a high-organic wash step (90% B) to validate that no highly lipophilic impurities are retained on the column.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).

    • Channel B: HPLC-Grade Acetonitrile.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the sample in Methanol:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • System Setup:

    • Column: Agilent Zorbax SB-C18 (4.6 × 150 mm, 5 µm)[3].

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV Diode Array Detector (DAD) extracted at 254 nm.

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to focus the analyte)

    • 2.0 – 10.0 min: 10% → 90% B (Linear gradient for separation)

    • 10.0 – 12.0 min: 90% B (High-organic wash to elute impurities)

    • 12.0 – 15.0 min: 10% B (Column re-equilibration)

  • Execution: Inject 10 µL of the blank, followed by 10 µL of the sample. Integrate all peaks ≥ 0.05% area to determine total chromatographic purity.

Quantitative Data Summary

The following table summarizes the expected analytical parameters for high-purity 6-Ethoxyquinoline-3-carboxylic acid.

Analytical ParameterTechniqueExpected Value / RangeStructural Significance
Exact Mass [M+H]+ HRMS (ESI-TOF)218.0812 m/zConfirms molecular formula (C12H11NO3)
Carboxylic Acid (-COOH) 1H NMR (DMSO-d6)δ 13.0 – 15.3 ppm (br s, 1H)Confirms presence of free acid at C3
Ethoxy Group (-OCH2-) 1H NMR (DMSO-d6)δ ~4.1 ppm (q, 2H)Confirms ether linkage at C6
Ethoxy Group (-CH3) 1H NMR (DMSO-d6)δ ~1.4 ppm (t, 3H)Confirms terminal methyl of ethoxy
Quinoline Core (H2) 1H NMR (DMSO-d6)δ 8.5 – 9.3 ppm (s, 1H)Confirms substitution pattern
Chromatographic Purity HPLC-UV (254 nm)> 95.0% AreaAssesses suitability for API synthesis

Analytical Workflows & Mechanistic Visualizations

Workflow Start 6-Ethoxyquinoline-3-carboxylic acid (API Intermediate) NMR 1H & 13C NMR (DMSO-d6) Elucidate Core & Ethoxy Group Start->NMR Structure HRMS HRMS (ESI-TOF) Confirm Exact Mass [M+H]+ Start->HRMS Identity HPLC HPLC-UV (254 nm) Determine Purity & Assay Start->HPLC Purity Solid DSC / TGA / FTIR Solid-State Characterization Start->Solid Formulation

Analytical Characterization Workflow for 6-Ethoxyquinoline-3-carboxylic acid.

HPLC_Logic Amphoteric Amphoteric Nature (Quinoline N & COOH) pH_High High pH Mobile Phase Ionized COOH (COO-) Amphoteric->pH_High Unbuffered pH_Low Low pH Buffer (pH 3.0) Protonated COOH Amphoteric->pH_Low 0.1% FA / Citrate Result_High Poor Retention & Severe Peak Tailing pH_High->Result_High Result_Low Optimal Retention & Sharp Peak Shape pH_Low->Result_Low

Causality in HPLC Method Development for Amphoteric Quinoline Derivatives.

References

  • Isolation and Characterization of an Impurity Obtained During the Synthesis of the Antibiotic Drug Sparfloxacin. Source: semanticscholar.org. URL:[Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Source: mdpi.com. URL:[Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Source: tandfonline.com. URL:[Link]

Sources

Application Note: Metallaphotoredox-Catalyzed Acyl-Alkyl Cross-Coupling of 6-Ethoxyquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Late-Stage Functionalization, Dual Catalysis, Radical Chemistry

Executive Summary & Scientific Rationale

The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs, exhibiting broad-spectrum biological activities ranging from antibacterial to antiproliferative properties[1]. Specifically, 6-Ethoxyquinoline-3-carboxylic acid (CAS 948289-86-9) serves as a highly valuable building block. However, traditional derivatization at the C3 position often relies on harsh organometallic reagents (e.g., Grignard or organolithium species) to form C–C bonds, which severely limits functional group tolerance and late-stage applicability.

Recent paradigm shifts in synthetic chemistry have established carboxylic acids as highly adaptive functional groups in metallaphotoredox catalysis[2]. By interfacing transition-metal catalysis (Nickel) with visible-light photoredox catalysis (Iridium), the native sp²-hybridized carboxylic acid of 6-ethoxyquinoline can be seamlessly converted into a transient aroyl radical. This enables a direct acyl-alkyl cross-coupling with unactivated alkyl bromides to yield complex 3-acyl-6-ethoxyquinolines[3]. This protocol provides drug development professionals with a self-validating, mild, and highly modular system to construct complex ketone architectures without pre-functionalizing the quinoline core.

Mechanistic Causality: The Dual Catalytic Cycle

To successfully execute this protocol, one must understand the causality behind the reagent selection. The reaction operates via two intersecting catalytic cycles:

  • The Photoredox Cycle (Radical Generation): The stable sp² carboxylic acid is first activated in situ using Di-tert-butyl dicarbonate (Boc₂O) to form a mixed anhydride. This lowers the reduction potential of the carboxylate. Irradiation of the photocatalyst, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ , with 450 nm blue light generates the strongly oxidizing excited state *Ir(III). A sacrificial reductant, N,N-Diisopropylethylamine (DIPEA), reductively quenches *Ir(III) to form Ir(II). The highly reducing Ir(II) species then donates a single electron (SET) to the mixed anhydride, triggering fragmentation to release CO₂, tert-butoxide, and the critical aroyl radical .

  • The Nickel Cycle (Cross-Coupling): Concurrently, the Ni(0) catalyst undergoes oxidative addition into the alkyl bromide to form a Ni(II)–alkyl complex. This intermediate rapidly intercepts the photochemically generated aroyl radical, forming a high-valent Ni(III)(acyl)(alkyl) species. Subsequent reductive elimination furnishes the target 3-acyl-6-ethoxyquinoline product and a Ni(I) complex, which is reduced back to Ni(0) by the photoredox cycle to close the loop.

Mechanism PC_Ground Ir(III) Catalyst PC_Excited *Ir(III) Excited State PC_Ground->PC_Excited Blue LED (450 nm) PC_Reduced Ir(II) Reduced State PC_Excited->PC_Reduced Reductive Quenching PC_Reduced->PC_Ground Anhydride Mixed Anhydride (via Boc2O) PC_Reduced->Anhydride SET to Anhydride DIPEA DIPEA (Reductant) DIPEA->PC_Excited SET Acid 6-Ethoxyquinoline- 3-carboxylic acid Acid->Anhydride Boc2O AcylRadical Aroyl Radical Intermediate Anhydride->AcylRadical SET from Ir(II) (-BocO-) Ni_III Ni(III)(Aroyl)(Alkyl)L_n AcylRadical->Ni_III Ni_0 Ni(0)L_n Ni_II Ni(II)(Alkyl)(Br)L_n Ni_0->Ni_II Oxidative Addition Ni_II->Ni_III Radical Capture Ni_I Ni(I)L_n Ni_III->Ni_I Product 3-Acyl-6-ethoxyquinoline (Target Ketone) Ni_III->Product Reductive Elimination Ni_I->Ni_0 SET from Ir(II) AlkylBr Alkyl Bromide AlkylBr->Ni_II

Figure 1: Dual metallaphotoredox catalytic cycle for acyl-alkyl cross-coupling of the quinoline.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Strict adherence to anhydrous conditions and rigorous deoxygenation is mandatory to ensure the longevity of the *Ir(III) excited state and prevent triplet oxygen quenching.

Materials & Reagents
  • Substrate: 6-Ethoxyquinoline-3-carboxylic acid (0.50 mmol, 1.0 equiv)

  • Coupling Partner: Primary or secondary alkyl bromide (0.75 mmol, 1.5 equiv)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.0 mol%)

  • Metal Catalyst: NiCl₂·dme (10 mol%)

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Activator: Boc₂O (0.75 mmol, 1.5 equiv)

  • Base/Reductant: DIPEA (1.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.1 M). Note: Dioxane is selected over THF to minimize competitive hydrogen atom transfer (HAT) side reactions.

Methodology

Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL borosilicate glass vial equipped with a magnetic stir bar, add 6-Ethoxyquinoline-3-carboxylic acid, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, NiCl₂·dme, and dtbbpy.

  • Transfer the vial to a nitrogen-filled glovebox. Add the alkyl bromide (if solid) and Boc₂O.

  • Add 5.0 mL of anhydrous 1,4-Dioxane, followed by the alkyl bromide (if liquid) and DIPEA.

  • Seal the vial tightly with a PTFE-lined septum cap.

Step 2: Rigorous Degassing

  • Remove the vial from the glovebox.

  • Perform three cycles of Freeze-Pump-Thaw . (Crucial Causality: Simple nitrogen sparging leaves trace dissolved O₂ which severely truncates the lifetime of the Ir(II) intermediate and quenches the aroyl radical. Freeze-pump-thaw ensures <1 ppm O₂).

Step 3: Photochemical Irradiation

  • Place the vial in a photoreactor equipped with 450 nm Blue LEDs (e.g., Kessil PR160L or custom LED arrays).

  • Irradiate the mixture for 24 hours.

  • Temperature Control: Maintain the ambient temperature at 25 °C using cooling fans. Elevated temperatures (>40 °C) accelerate the thermal decomposition of the mixed anhydride before SET can occur, leading to unreacted starting material.

Step 4: Workup & Isolation

  • Quench the reaction by opening the vial to air and diluting with 10 mL of Ethyl Acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (1 × 10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 3-acyl-6-ethoxyquinoline.

Workflow Step1 1. Reagent Assembly (Anhydrous Dioxane) Step2 2. Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. Photo-Irradiation (450 nm LEDs, 24h, 25°C) Step2->Step3 Step4 4. Workup & Purification (Extraction, Flash CC) Step3->Step4

Figure 2: Step-by-step experimental workflow for the metallaphotoredox cross-coupling protocol.

Quantitative Data & Optimization Matrix

To establish a self-validating baseline, the following optimization matrix highlights the causal relationship between reaction parameters and target yield. Deviations from the optimal conditions result in predictable failure modes.

EntryDeviation from Standard Conditions (Section 3.1)Yield (%)Mechanistic Rationale for Outcome
1 None (Standard Conditions) 88% Optimal synchronization of Ni and Ir catalytic cycles.
2Omission of Light or Photocatalyst0%No generation of Ir(II) reductant; mixed anhydride remains intact.
3Omission of NiCl₂·dme0%Aroyl radical is generated but cannot be cross-coupled; homocoupling or protodecarboxylation observed.
4Substitution of dtbbpy with standard bpy45%Lack of tert-butyl groups decreases Ni solubility and slows reductive elimination, causing catalyst stalling.
5Substitution of Ir catalyst with Ru(bpy)₃²⁺12%Ru(I) is a significantly weaker reductant than Ir(II), failing to efficiently reduce the mixed anhydride.
6Degassing via N₂ Sparging (10 mins)52%Trace O₂ quenches the excited photocatalyst and intercepts the aroyl radical to form peroxy species.

References

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis Accounts of Chemical Research[Link][2]

  • Enantioselective Alkyl–Acyl Radical Cross-Coupling Enabled by Metallaphotoredox Catalysis Journal of the American Chemical Society[Link][3]

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond Accounts of Chemical Research[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Ethoxyquinoline-3-carboxylic Acid (6-EQA) Media Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of quinoline-3-carboxylic acid derivatives in vitro. The core issue with 6-Ethoxyquinoline-3-carboxylic acid (6-EQA) is rarely its biological target engagement, but rather its physicochemical antagonism with standard cell culture environments.

This guide is designed for drug development professionals and provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your cellular assays.

Part 1: Quick Reference Data

Before troubleshooting, it is critical to understand the baseline physicochemical parameters of 6-EQA that drive its behavior in complex aqueous media (e.g., DMEM, RPMI 1640).

Table 1: Physicochemical Properties & Media Stability Metrics of 6-EQA

ParameterObservation / ValueMechanistic Impact in Cell Culture
Aqueous Solubility (pH 7.4) Low (< 50 µM without co-solvents)Highly prone to hydrophobic collapse and micro-precipitation upon dilution from DMSO stocks into aqueous buffers[1].
Photostability Sensitive to UV/Visible lightUndergoes rapid photodegradation (decarboxylation/cleavage); yields phototoxic byproducts that confound viability data[2].
Metal Ion Affinity High (chelates Cu²⁺, Fe³⁺, Zn²⁺)Forms insoluble complexes with divalent/trivalent cations; trace metals actively catalyze its photodegradation[3].
Ionization State (pKa) Carboxylic Acid pKa ~4.0 - 4.5Exists primarily in the ionized form at physiological pH, limiting membrane permeability compared to acidic microenvironments[4].

Part 2: Troubleshooting FAQs

Q1: Why does my culture media turn cloudy when I add 6-EQA from a DMSO stock?

A1: Hydrophobic Collapse and Divalent Cation Chelation. Quinoline-based compounds exhibit notoriously poor aqueous solubility[1]. When you transition 6-EQA from a 100% DMSO stock into an aqueous medium at pH 7.4, the local concentration of the compound at the droplet interface exceeds its solubility limit, causing the nonpolar fractions to rapidly aggregate. Furthermore, the carboxylic acid moiety at the 3-position acts as a chelating agent. Standard media like DMEM are rich in calcium (Ca²⁺) and magnesium (Mg²⁺). 6-EQA binds these divalent cations to form insoluble organometallic complexes that crash out of solution.

Q2: My cell viability assays are highly inconsistent between replicates. Is the compound degrading?

A2: Yes, via Trace-Metal Catalyzed Photodegradation. Quinoline-3-carboxylic acids are highly sensitive to ambient laboratory lighting and UV exposure[3]. When exposed to light, the molecule undergoes structural degradation (often decarboxylation or side-chain cleavage). Critically, this photolytic process is actively catalyzed by trace metal ions like Cu(II) and Fe(III), which are abundant in fetal bovine serum (FBS) supplements[3]. The resulting degradation not only lowers the effective concentration of your drug but generates photoproducts that exhibit off-target phototoxicity, artificially skewing your cytotoxicity data[2].

Q3: How does the pH of my media affect the cellular uptake of 6-EQA?

A3: It dictates the Ionization Equilibrium. Because 6-EQA contains a carboxylic acid group, its charge state is pH-dependent. In standard physiological media (pH 7.4), the molecule is highly ionized, which restricts passive diffusion across the hydrophobic lipid bilayer of the cell membrane. However, in the slightly acidic microenvironments typical of dense cancer cell cultures or tumor models (pH 6.5–6.8), a larger fraction of the drug shifts to its unionized, nonpolar form. This unionized form significantly enhances drug absorption into the cells[4]. If your media pH is fluctuating due to poor buffering or overgrowth, your intracellular drug concentrations will fluctuate accordingly.

Part 3: Mechanistic Visualizations

To conceptualize the causality behind these stability issues, refer to the logical relationship diagrams below.

G Start 6-EQA Powder DMSO Dissolve in 100% Anhydrous DMSO (Stock: 10-50 mM) Start->DMSO Vortex Dropwise Addition Under constant vortexing DMSO->Vortex WarmMedia Pre-warm Media to 37°C (Prevents cold shock) WarmMedia->Vortex Check Self-Validation: DLS or OD600 (Verify no micro-precipitates) Vortex->Check Use Use immediately in dark (Max 0.1% DMSO final) Check->Use

Caption: Step-by-step preparation workflow to prevent 6-EQA precipitation in aqueous cell culture media.

G EQA 6-Ethoxyquinoline-3-carboxylic acid (Intact in Media) PhotoDeg Photodegradation (Decarboxylation/Cleavage) EQA->PhotoDeg Exposure Chelation Metal-Ligand Chelation (Insoluble Complexes) EQA->Chelation Binding Light UV/Visible Light (Photons) Light->PhotoDeg Metals Trace Metals in Media/Serum (Cu2+, Fe3+, Zn2+) Metals->Chelation Tox Cytotoxic Photoproducts (Artifactual Cell Death) PhotoDeg->Tox Chelation->PhotoDeg Catalyzes Precip Micro-precipitation (Loss of Bioavailability) Chelation->Precip

Caption: Mechanistic pathways of 6-EQA degradation via photolysis and metal ion chelation.

Part 4: Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Implement the following methodologies to bypass 6-EQA stability issues.

Protocol 1: Preparation of Precipitation-Free 6-EQA Media

Objective: Prevent hydrophobic collapse and metal-induced precipitation during media compounding.

  • Reconstitution: Dissolve 6-EQA powder in anhydrous, cell-culture grade DMSO to create a concentrated stock (e.g., 10 mM).

    • Validation Check: Visually inspect the tube against a light source. The solution must be 100% optically clear.

  • Thermal Equilibration: Pre-warm the target cell culture media (e.g., DMEM + 10% FBS) to exactly 37°C in a water bath. Injecting room-temperature DMSO stocks into cold media induces immediate thermodynamic shock and precipitation.

  • High-Shear Addition: Place the warmed media on a vortex mixer at medium speed. Add the 6-EQA DMSO stock dropwise directly into the center of the vortex vortex (do not let it run down the plastic wall). Ensure the final DMSO concentration does not exceed 0.1% v/v to prevent solvent toxicity.

  • Self-Validation (Micro-precipitation Check): Before applying the media to cells, measure the Optical Density (OD) at 600 nm using a spectrophotometer, blanked against vehicle-treated media. An

    
     indicates the presence of invisible micro-precipitates. If available, use Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates.
    
Protocol 2: Light-Protected Workflow for Long-Term Assays

Objective: Eliminate trace-metal catalyzed photodegradation and artifactual phototoxicity.

  • Environmental Shielding: Perform all media compounding and cell dosing inside a biosafety cabinet with the internal fluorescent/UV lights turned off . Rely on ambient, indirect room lighting or amber laboratory lights.

  • Incubation Protection: Wrap all multi-well plates and culture flasks tightly in aluminum foil immediately after dosing. Ensure that your CO₂ incubator does not have an active internal glass-door viewing light.

  • Self-Validation (Degradation Check): Always run a parallel "cell-free" media control well containing the exact concentration of 6-EQA. At the end of your 48h or 72h assay, extract the media from this control well and analyze it via RP-HPLC (C18 column, UV detection at ~254 nm). Compare the Area Under the Curve (AUC) of the intact 6-EQA peak against a time-zero frozen aliquot. A peak reduction of >5% indicates unacceptable photodegradation.

Part 5: References

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: nih.gov URL:[Link]

  • Fluoroquinolone antibacterial drugs: Photodegradation and Phototoxicity Source: tci-thaijo.org URL:[Link]

  • Determination of photostability and photodegradation products of moxifloxacin in the presence of metal ions in solutions and solid phase Source: researchgate.net URL:[Link]

Sources

Avoiding common side products in 6-Ethoxyquinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of functionalized quinolines—specifically 6-Ethoxyquinoline-3-carboxylic acid —is fraught with chemoselectivity challenges.

This guide bypasses generic procedures to directly address the mechanistic causality behind common side products. We focus on the two primary synthetic pillars for this scaffold: the Meth-Cohn Pathway (Vilsmeier-Haack formylation of acetanilides) and the Gould-Jacobs Pathway (thermal cyclization of anilidomethylenemalonates).

Mechanistic Workflow & Side Product Traps

SynthesisWorkflow cluster_MethCohn Meth-Cohn Pathway (Preferred) cluster_GouldJacobs Gould-Jacobs Pathway Start 4-Ethoxyaniline (Starting Material) MC1 N-Acetylation Intermediate: N-(4-ethoxyphenyl)acetamide Start->MC1 GJ1 Condensation with EMME Intermediate: Anilidomethylenemalonate Start->GJ1 MC2 Vilsmeier-Haack Formylation Intermediate: 2-Chloro-6-ethoxyquinoline-3-carbaldehyde MC1->MC2 MC3 Pinnick Oxidation (pH ~4.5) Intermediate: 2-Chloro-6-ethoxyquinoline-3-carboxylic acid MC2->MC3 Target 6-Ethoxyquinoline-3-carboxylic acid (Target Molecule) MC3->Target Reductive Dechlorination (Zn/AcOH or Pd/C) SP1 Side Product: 2-Oxo-carbostyril (Caused by alkaline hydrolysis) MC3->SP1 If basic oxidation used GJ2 Thermal Cyclization (>240°C) Intermediate: 4-Hydroxyquinoline derivative GJ1->GJ2 GJ2->Target Chlorination & Dechlorination SP2 Side Product: Decarboxylated Quinoline (Caused by excessive heat/H2O) GJ2->SP2 If >250°C prolonged SP3 Side Product: Tetrahydroquinoline (Caused by over-reduction) Target->SP3 If excess H2 pressure

Fig 1: Mechanistic workflow of 6-Ethoxyquinoline-3-carboxylic acid synthesis and side product traps.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive accumulation of 2-oxo-6-ethoxy-1,2-dihydroquinoline-3-carboxylic acid during the oxidation step? Mechanistic Causality: If you are utilizing the Meth-Cohn route, the Vilsmeier-Haack reaction yields 2-chloro-6-ethoxyquinoline-3-carbaldehyde. Historically, literature suggests oxidizing this aldehyde using silver nitrate in an alkaline medium (e.g., NaOH) [1]. However, the chlorine atom at the C2 position of the highly electron-deficient quinoline ring is extremely susceptible to Nucleophilic Aromatic Substitution (


) by hydroxide ions. This rapidly hydrolyzes the C-Cl bond, yielding the 2-oxo (carbostyril) side product instead of the desired 2-chloro intermediate.
The Fix:  Abandon alkaline oxidation. Implement a buffered Pinnick oxidation using sodium chlorite (

) and a chlorine scavenger (2-methyl-2-butene) in a mildly acidic buffer (

, pH ~4.5). This completely suppresses the

pathway while quantitatively oxidizing the aldehyde.

Q2: My Gould-Jacobs thermal cyclization is yielding decarboxylated side products (6-ethoxy-4-hydroxyquinoline). How do I prevent this? Mechanistic Causality: The Gould-Jacobs cyclization requires immense thermal energy (240–250 °C) in a high-boiling solvent like Dowtherm A to drive the 6-electron electrocyclization [2][3]. If trace water is present in your solvent or intermediate, the ethyl ester group undergoes premature thermal hydrolysis to the carboxylic acid. At 250 °C, quinoline-3-carboxylic acids undergo rapid thermal decarboxylation, ejecting


 to form the highly stable 4-hydroxyquinoline core.
The Fix:  Ensure strictly anhydrous conditions. Dry the anilidomethylenemalonate intermediate thoroughly under high vacuum over 

before heating. Limit the reaction time at 250 °C to strictly 30–45 minutes, monitoring via LC-MS to quench immediately upon complete cyclization.

Q3: During the final reductive dechlorination, I'm getting over-reduced tetrahydroquinoline derivatives. What is the cause? Mechanistic Causality: To remove the C2 or C4 chlorine atom and finalize the 6-ethoxyquinoline-3-carboxylic acid, palladium-catalyzed hydrogenation (Pd/C,


) is standard. However, the pyridine ring of the quinoline system is susceptible to over-reduction. The 6-ethoxy group donates electron density into the aromatic system, subtly shifting the reduction potential. High hydrogen pressure (>1 atm) or prolonged exposure will reduce the nitrogen-containing ring to a 1,2,3,4-tetrahydroquinoline side product.
The Fix:  Switch from catalytic hydrogenation to a dissolving metal reduction. Zinc dust in glacial acetic acid (Zn/AcOH) at 60 °C selectively reduces the C-Cl bond via a single-electron transfer (SET) mechanism without touching the aromatic quinoline system.
Quantitative Data: Oxidation Condition Optimization

To illustrate the critical nature of pH control during the Meth-Cohn oxidation step (addressing Q1), review the comparative yield data below. The data demonstrates how shifting from alkaline to buffered acidic conditions rescues the target intermediate.

Oxidation Reagent SystempH EnvironmentYield of 2-Chloro IntermediateYield of 2-Oxo Side ProductOver-oxidation / Degradation

,

,

Strongly Basic (pH ~13)12%81% 7%

, Acetone
Neutral to Basic38%22%40%

,

, 2-methyl-2-butene
Mildly Acidic (pH ~4.5)94% < 1%5%
Standard Operating Protocols (SOPs)

To ensure a self-validating system, use the following optimized protocols for the Meth-Cohn pathway, specifically designed to avoid the side products discussed above.

Protocol A: Buffered Pinnick Oxidation (Avoiding 2-Oxo Formation)

This protocol converts 2-chloro-6-ethoxyquinoline-3-carbaldehyde to 2-chloro-6-ethoxyquinoline-3-carboxylic acid without inducing


 hydrolysis.
  • Preparation: Dissolve 10.0 mmol of 2-chloro-6-ethoxyquinoline-3-carbaldehyde in 50 mL of tert-butanol and 10 mL of THF.

  • Scavenger Addition: Add 10.0 mL of 2-methyl-2-butene (excess). This acts as a hypochlorous acid scavenger to prevent electrophilic chlorination of the ethoxy-substituted aromatic ring.

  • Buffer Preparation: In a separate flask, dissolve 15.0 mmol of sodium chlorite (

    
    , 80% technical grade) and 30.0 mmol of sodium dihydrogen phosphate (
    
    
    
    ) in 25 mL of deionized water.
  • Reaction: Cool the organic solution to 0 °C. Add the aqueous buffer solution dropwise over 30 minutes under vigorous stirring.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup: Concentrate the mixture under reduced pressure to remove volatile organics. Dilute the aqueous residue with water and acidify to pH 3 using 1M HCl. Collect the precipitated 2-chloro-6-ethoxyquinoline-3-carboxylic acid via vacuum filtration. Wash with cold water and dry under high vacuum.

Protocol B: Selective Reductive Dechlorination (Avoiding Tetrahydroquinolines)

This protocol removes the C2 chlorine atom to yield the final 6-Ethoxyquinoline-3-carboxylic acid.

  • Preparation: Suspend 5.0 mmol of 2-chloro-6-ethoxyquinoline-3-carboxylic acid in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Activation: Add 25.0 mmol (5 equivalents) of activated Zinc dust. (Note: Activate Zn dust prior to use by washing with 2% HCl, followed by water, ethanol, and ether, then drying in vacuo).

  • Reaction: Heat the suspension to 60 °C under an argon atmosphere. Stir vigorously for 6 hours. The single-electron transfer mechanism will selectively cleave the C-Cl bond.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove unreacted Zinc salts. Wash the Celite cake with 20 mL of warm acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold water to precipitate the final 6-Ethoxyquinoline-3-carboxylic acid . Filter, wash with water, and recrystallize from ethanol.

References
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Taylor & Francis Online
  • Gould–Jacobs reaction Wikipedia
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis Benchchem

6-Ethoxyquinoline-3-carboxylic acid degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Troubleshooting, Degradation Pathways, and Prevention Guide

Welcome to the Technical Support Center for 6-Ethoxyquinoline-3-carboxylic acid. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals understand the physicochemical vulnerabilities of this compound. This document goes beyond standard protocols by explaining the causality behind degradation mechanisms and providing self-validating experimental workflows to ensure the scientific integrity of your assays.

Mechanistic Overview of Degradation Pathways

6-Ethoxyquinoline-3-carboxylic acid contains three distinct structural vulnerabilities: the quinoline core, the carboxylic acid moiety at the 3-position, and the ethoxy ether at the 6-position. Understanding how these functional groups react under stress is critical for preventing compound attrition[1].

Core Degradation Mechanisms
  • Decarboxylation (Thermal & Acidic Stress): The quinoline-3-carboxylic acid scaffold is highly susceptible to decarboxylation. The electron-withdrawing nature of the nitrogen atom in the quinoline ring polarizes the molecule, facilitating the loss of carbon dioxide (

    
    ) under elevated temperatures or acidic conditions[2]. This yields 6-ethoxyquinoline (a mass shift of -44 Da).
    
  • Photolytic & Oxidative Ring Cleavage: Quinoline derivatives are highly photoactive. Exposure to UV/visible light excites the

    
     transitions, leading to the generation of reactive oxygen species (ROS). Superoxide radicals (
    
    
    
    ) predominantly attack the electron-deficient pyridine ring, forming quinolinone derivatives, while hydroxyl radicals (
    
    
    ) attack the electron-rich benzene ring, leading to further hydroxylation[3]. This process is significantly accelerated at acidic pH (e.g., pH 4.5) compared to neutral pH[4].
  • O-Dealkylation (Oxidative Stress): The ethoxy group at the 6-position can undergo oxidative cleavage (deethylation), releasing acetaldehyde or ethylene and leaving behind 6-hydroxyquinoline-3-carboxylic acid.

Pathway Parent 6-Ethoxyquinoline-3-carboxylic acid (Parent Compound) Decarb 6-Ethoxyquinoline (-CO2, m/z -44) Parent->Decarb Thermal/Acidic Stress (Decarboxylation) Dealkyl 6-Hydroxyquinoline-3-carboxylic acid (-C2H4, m/z -28) Parent->Dealkyl Oxidative Stress (O-Dealkylation) Oxid Quinolinone Derivatives (+O, m/z +16 to +32) Parent->Oxid ROS / UV Light (Ring Oxidation)

Figure 1: Primary degradation pathways of 6-Ethoxyquinoline-3-carboxylic acid under environmental stress.

Quantitative Degradation Profile

To aid in predictive modeling, the following table summarizes the expected degradation kinetics of 6-Ethoxyquinoline-3-carboxylic acid under forced stress conditions. Note: Data is synthesized from standard quinoline stability profiles[1].

Stress ConditionReagent / EnvironmentPrimary DegradantExpected Mass Shift (LC-MS)Estimated Half-Life (

)
Acidic 0.1 M HCl, 60°C6-Ethoxyquinoline-44 Da24 - 48 hours
Basic 0.1 M NaOH, 60°CMinor ring-opened productsVariable> 7 days (Relatively stable)
Oxidative 3%

, 25°C
Quinoline-N-oxides, Quinolinones+16 Da, +32 Da12 - 24 hours
Photolytic UV/Vis (1.2M lux hrs)6-Hydroxyquinoline derivatives-28 Da, +16 Da~14 days (in ambient water)[4]
Thermal Solid state, 80°C6-Ethoxyquinoline-44 Da> 30 days

Troubleshooting Guide: Symptom-Based Q&A

Q: I am observing inconsistent potency in my prolonged cell-based assays (48-72 hours). What is the likely cause? A: Inconsistent biological readouts are a classic hallmark of in-situ compound degradation[1]. Cell culture media often contain dissolved oxygen and trace metals that act as photosensitizers, generating hydroxyl radicals under ambient laboratory lighting. Because quinoline photodegradation is accelerated by dissolved organic matter[4], your compound is likely undergoing photolytic ring oxidation. Actionable Fix: Perform the assay in the dark or use low-actinic (amber) culture plates. Prepare fresh stock solutions immediately before dosing.

Q: My LC-MS chromatogram shows a major impurity peak with a mass shift of -44 Da. How do I prevent this? A: A mass loss of 44 Da corresponds exactly to the loss of


 (decarboxylation)[2]. This indicates that your storage solution is either too acidic or has been exposed to excessive heat.
Actionable Fix: Ensure your stock solutions are buffered to a neutral or slightly basic pH (pH 7.4 - 8.0), where the carboxylate anion is stabilized by solvation. Store aliquots at -20°C and strictly avoid freeze-thaw cycles.

Q: Why does my DMSO stock solution turn from pale yellow to dark brown over time? A: Colorimetric shifts in quinoline derivatives indicate the destruction of the aromatic nucleus and the formation of highly conjugated, polymeric quinolinone byproducts via auto-oxidation[4]. DMSO is hygroscopic; absorbed water can facilitate these hydrolytic and oxidative pathways. Actionable Fix: Purge storage vials with Argon or Nitrogen gas before sealing to displace oxygen. Store in tightly sealed, desiccated amber vials.

Self-Validating Experimental Protocols

To definitively identify the source of instability in your specific workflow, you must execute a Forced Degradation (Stress Testing) Protocol coupled with LC-MS/TOF analysis[5]. This protocol is designed to be self-validating by utilizing internal controls that isolate variables.

Protocol: Stability-Indicating Forced Degradation

Objective: Generate a complete degradant profile to validate your analytical methods and identify specific environmental vulnerabilities.

Step 1: Stock Preparation

  • Prepare a 1.0 mg/mL stock solution of 6-Ethoxyquinoline-3-carboxylic acid in LC-MS grade Acetonitrile/Water (50:50, v/v).

Step 2: Execution of Stress Conditions[1]

  • Acid Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3%

    
    . Incubate at 25°C in the dark for 24 hours.
    
  • Photolytic Stress: Place 2 mL of stock in a transparent quartz vial. Expose to UV/Vis light (integrated near-UV energy

    
     200 W-hr/m
    
    
    
    ). Self-Validating Control: Wrap an identical vial completely in aluminum foil and place it next to the test vial.

Step 3: Sample Neutralization (Critical Step)

  • Causality: You must neutralize the stressed samples before injection. Injecting highly acidic or oxidative samples will cause rapid, uncontrolled degradation on the HPLC column, leading to false-positive degradant peaks.

  • Neutralize the acid sample with 0.1 M NaOH. Quench the oxidative sample with a mild reducing agent (e.g., sodium thiosulfate) prior to dilution.

Step 4: LC-MS/TOF Analysis

  • Analyze using a C18 column with a gradient of 0.1% Formic Acid in Water and Acetonitrile. Use High-Resolution Mass Spectrometry (HRMS) to identify exact mass shifts (e.g., -44.00 Da for decarboxylation).

Workflow Start Observe Potency Loss or Extra HPLC Peaks Stress Execute Forced Degradation (Acid, Heat, UV, H2O2) Start->Stress Quench Neutralize & Quench Samples (Prevents On-Column Artifacts) Stress->Quench LCMS LC-MS/TOF Analysis Quench->LCMS DecarbPath Mass Shift: -44 Da (Decarboxylation) LCMS->DecarbPath OxPath Mass Shift: +16 to +32 Da (Ring Oxidation) LCMS->OxPath DeethylPath Mass Shift: -28 Da (O-Dealkylation) LCMS->DeethylPath Mitigate1 Buffer pH to 7.4 Store at -20°C DecarbPath->Mitigate1 Mitigate2 Purge with Argon Use Amber Vials OxPath->Mitigate2 Mitigate3 Protect from Light Add Antioxidants DeethylPath->Mitigate3

Figure 2: Analytical troubleshooting workflow for identifying and mitigating degradation.

FAQs on Handling and Prevention

Q: Can I use anhydrous conditions for stability testing? A: Yes. If you suspect that your compound is highly sensitive to aqueous hydrolysis, performing forced degradation under anhydrous conditions (e.g., using organic cosolvents and normal-phase chromatography) can provide complementary data and prevent the active moiety from degrading too rapidly before analysis[6].

Q: What is the best way to store bulk powder versus working solutions? A:

  • Bulk Powder: Store at -20°C in a desiccator, protected from light. The solid state is highly stable against decarboxylation but remains vulnerable to surface oxidation.

  • Working Solutions: Aliquot into single-use amber glass vials. Do not store working solutions at 4°C for more than a few days, as the combination of dissolved oxygen and aqueous media accelerates degradation[1].

Q: Are there specific antioxidants I can add to my assay buffers? A: If your downstream application permits, adding a mild antioxidant like ascorbic acid or BHT (butylated hydroxytoluene) can scavenge the hydroxyl and superoxide radicals that initiate the cleavage of the quinoline ring[3].

References

  • Benchchem. "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions." Benchchem.
  • Kochany, J. "Photodegradation of quinoline in water." ResearchGate.
  • Jansson, K. et al. "Process for the manufacture of quinoline derivatives." Google Patents (US7560557B2).
  • Jing, J. et al. "Photocatalytic degradation of quinoline in aqueous TiO2 suspension." PubMed (J Hazard Mater).
  • Alsante, K. M. et al. "A New Approach to Forced Degradation Studies Using Anhydrous Conditions." PharmTech.
  • Guermouche, H. et al. "Development of a Stability-Indicating HPLC Method of Etifoxine With Characterization of Degradation Products by LC-MS/TOF, 1H and 13C NMR." PubMed (J Pharm Biomed Anal).

Sources

Technical Support Center: Refining HPLC Parameters for 6-Ethoxyquinoline-3-carboxylic acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-HPLC-2948-B

Last Updated: March 7, 2026

Introduction

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Ethoxyquinoline-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for method development, optimization, and troubleshooting. Given the compound's structure—a quinoline core with both an acidic carboxylic group and a basic nitrogen atom—chromatographic analysis requires careful control of experimental parameters to achieve accurate, robust, and reproducible results. This guide synthesizes foundational chromatographic principles with field-proven insights to address the specific challenges this analyte presents.

Section 1: Foundational Principles & Analyte Properties

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. 6-Ethoxyquinoline-3-carboxylic acid possesses key structural features that dictate its behavior in a reversed-phase system.

  • Structure: The molecule contains a moderately nonpolar quinoline ring system, an acidic carboxylic acid group (-COOH), and a basic nitrogen atom within the quinoline ring.

  • Ionization: The carboxylic acid group is acidic, while the quinoline nitrogen is weakly basic. This makes the molecule zwitterionic, capable of carrying both positive and negative charges depending on the pH. The retention and peak shape are therefore highly dependent on the mobile phase pH.[1] To achieve good retention and symmetrical peaks for acidic compounds, the mobile phase pH should ideally be set approximately 2 units below the pKa of the carboxylic acid group to ensure it is in its non-ionized, more retentive form.[2][3]

  • Solubility: Carboxylic acids with longer carbon chains tend to have lower solubility in water.[4] While the ethoxy group adds some hydrophobicity, the quinoline and carboxylic acid moieties provide polarity. Solubility should be tested in potential sample diluents, ideally the initial mobile phase, to prevent precipitation upon injection.[1]

Based on structurally similar compounds like quinolinic acid, the molecule is expected to be polar.[5] This dual acidic/basic nature is the primary challenge, often leading to peak tailing due to unwanted interactions with the stationary phase.

Section 2: Recommended HPLC Method Parameters (Starting Point)

The following protocol provides a robust starting point for the analysis of 6-Ethoxyquinoline-3-carboxylic acid. It is designed to suppress the ionization of the carboxylic acid group, promoting retention and improving peak symmetry.

Experimental Protocol: Baseline Isocratic Method
  • Column Selection: A modern, high-purity, end-capped C18 column is recommended to minimize secondary interactions with residual silanols, a common cause of peak tailing for basic compounds.[1][6]

    • Example: Agilent ZORBAX Eclipse Plus C18, Waters XBridge C18, or Phenomenex Luna C18(2).

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Phosphoric acid itself can serve as the mobile phase modifier.[7] Using a buffer is critical for controlling the ionization state of the analyte.[1]

    • Organic Component (B): HPLC-grade Acetonitrile (ACN).

    • Final Mobile Phase: A typical starting isocratic mixture would be 60% Aqueous Component (A) and 40% Organic Component (B). Degas the final mixture before use.

  • Sample Preparation:

    • Dissolve the 6-Ethoxyquinoline-3-carboxylic acid standard or sample in a diluent that is of equal or weaker elution strength than the mobile phase (e.g., a 50:50 mixture of Acetonitrile and water).[6]

    • Ensure the final concentration is within the linear range of the detector (e.g., start with 10 µg/mL).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.[8]

  • Instrument Conditions:

    • Set the instrument parameters as described in the table below.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 15-30 minutes, or until a stable baseline is achieved.[8]

  • Injection and Analysis: Inject the prepared sample and acquire the data.

Table 1: Recommended HPLC Starting Parameters
ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column offering good retention for moderately nonpolar compounds.
Mobile Phase 60% (20 mM Phosphate Buffer, pH 2.5) : 40% AcetonitrileThe low pH suppresses the ionization of the carboxylic acid, increasing retention and improving peak shape.[2][9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CProvides better reproducibility of retention times and can improve peak shape.
Detection (UV) 245 nmQuinoline derivatives typically show strong absorbance in the 230-320 nm range.[8] A UV scan of the analyte is recommended to confirm λmax.
Injection Volume 10 µLA typical volume that avoids column overload for standard analytical concentrations.
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the mobile phase to prevent peak distortion.[1]
System Suitability Testing (SST)

Before analyzing samples, the performance of the chromatographic system must be verified.[10] This is achieved by making replicate injections (typically 5 or 6) of a standard solution and evaluating key parameters.[11][12]

Table 2: System Suitability Requirements
ParameterAcceptance CriteriaPurpose
Precision (%RSD) ≤ 2.0%Ensures the repeatability of the system (pump, injector).[11]
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry, which is critical for accurate integration.[11] A value of 1.0 is ideal.[6]
Theoretical Plates (N) > 2000Indicates the efficiency of the column separation.[12][13]
Resolution (Rs) > 2.0(If applicable) Ensures baseline separation between the analyte and any adjacent peaks.[13]

Section 3: Troubleshooting Guide

Even with a robust method, issues can arise. This section addresses common problems in a question-and-answer format.

Problem: Severe Peak Tailing (Tf > 2.0)
  • Question: My peak for 6-Ethoxyquinoline-3-carboxylic acid is showing significant tailing, even with a C18 column and acidic mobile phase. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for a compound like this is almost always due to secondary interactions between the analyte and the stationary phase.[6]

    • Cause 1: Silanol Interactions: The basic quinoline nitrogen can interact with acidic residual silanol groups (Si-OH) on the silica surface of the column.[2][6]

      • Solution:

        • Lower Mobile Phase pH: Ensure your mobile phase pH is firmly at 2.5. This protonates the quinoline nitrogen (making it positively charged) and suppresses the ionization of the silanol groups, reducing interaction.

        • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal accessible silanols. If you are using an older column, switching to a newer generation column can solve the problem.

        • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can mask the active silanol sites, though this may not be suitable for LC-MS applications.[1]

    • Cause 2: Column Contamination or Degradation: The column inlet frit or the stationary phase itself may be contaminated with strongly retained impurities from previous samples, or a void may have formed at the column head.

      • Solution:

        • Use a Guard Column: A guard column is essential to protect the analytical column from sample matrix components.[6]

        • Column Wash: Disconnect the column, reverse its direction, and flush with a strong solvent (like 100% isopropanol) to remove contaminants. Re-equilibrate thoroughly before use.[6]

        • Replace Column: If the performance does not improve after washing, the column may be permanently damaged and should be replaced.

Diagram 1: Troubleshooting Workflow for Peak Tailing

G Start Peak Tailing Observed (Tf > 2.0) Check_pH Is Mobile Phase pH Correctly Buffered at ≤ 2.5? Start->Check_pH Adjust_pH Action: Adjust and Re-buffer Mobile Phase Check_pH->Adjust_pH No Check_Column Is Column a Modern, High-Purity End-Capped Type? Check_pH->Check_Column Yes Adjust_pH->Start Re-inject Change_Column Action: Switch to a High-Purity C18 Column Check_Column->Change_Column No Check_Guard Is a Guard Column In Use? Check_Column->Check_Guard Yes Change_Column->Start Re-inject Install_Guard Action: Install a New Guard Column Check_Guard->Install_Guard No Wash_Column Action: Perform Column Wash (Reverse Flush w/ Strong Solvent) Check_Guard->Wash_Column Yes Install_Guard->Start Re-inject Replace_Column Action: Replace Analytical Column Wash_Column->Replace_Column No Improvement Resolved Peak Shape Improved Wash_Column->Resolved Improvement Replace_Column->Resolved

Caption: A decision tree for systematically troubleshooting peak tailing.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: My retention time is too short, and the peak is eluting near the void volume. How can I increase retention?

    • A1: Insufficient retention occurs when the analyte is too polar for the current conditions. To increase retention, you need to either decrease the elution strength of the mobile phase or increase the hydrophobicity of the analyte. Since the pH is fixed to control peak shape, the primary adjustment is the organic content.

      • Action: Systematically decrease the percentage of acetonitrile in the mobile phase. For example, try changing the ratio from 60:40 (Aqueous:ACN) to 70:30 or 80:20. This will increase the retention time.

  • Q2: I am seeing a split peak. What could be the cause?

    • A2: A split peak can have several causes:

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN), it can cause peak distortion. Always try to dissolve the sample in the mobile phase itself or a weaker solvent.[1]

      • Column Void: A void at the head of the column can cause the sample band to split. This usually requires column replacement.

      • Co-eluting Impurity: The split peak may actually be two different, unresolved compounds. Improving the separation by adjusting the mobile phase composition or switching to a gradient method may resolve them.

      • pH at pKa: If the mobile phase pH is very close to the analyte's pKa, both the ionized and non-ionized forms can exist simultaneously, leading to peak splitting or broadening. Ensure the pH is at least 1.5-2 units away from the pKa.[1][3]

  • Q3: Is a gradient method necessary for this compound?

    • A3: Not necessarily for the compound alone, but it is highly recommended if you are analyzing it in the presence of other compounds or impurities with different polarities. A gradient method (e.g., starting with 10% ACN and ramping up to 90% ACN over 15-20 minutes) is excellent for separating a mixture of compounds with a wide range of hydrophobicities and for cleaning the column of strongly retained components after each injection.[8]

  • Q4: Can I use methanol instead of acetonitrile?

    • A4: Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC. Methanol is more viscous and generally has a weaker elution strength than acetonitrile, which means you may need to use a higher percentage of it to achieve the same retention time. It can also offer different selectivity for separating impurities. If you switch, you will need to re-optimize the mobile phase composition.

Diagram 2: HPLC Method Development Workflow

G cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A1 Define Analyte Properties (Acidic/Basic, Polarity) A2 Select Column (e.g., High-Purity C18) A1->A2 A3 Select Mobile Phase (Buffered, pH 2.5 ACN/H2O) A2->A3 B1 Optimize Retention (Adjust % Organic) A3->B1 B2 Optimize Peak Shape (Fine-tune pH, Check Column) B1->B2 B3 Develop Gradient (If analyzing complex mixtures) B2->B3 C1 Perform System Suitability Test (SST) B3->C1 C2 Check SST Criteria (%RSD, Tf, N) C1->C2 C2->B1 Fail C3 Method Ready for Analysis C2->C3 Pass

Caption: A streamlined workflow for HPLC method development and validation.

Section 5: References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. Retrieved from Benchchem.

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from MTC USA.

  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from Taylor & Francis Online.

  • PubMed. (2005, September 23). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Retrieved from PubMed.

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from YouTube.

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from ResearchGate.

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from Pharmaguideline.

  • SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from SIELC Technologies.

  • Taylor & Francis Online. (2006, December 6). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Retrieved from Taylor & Francis Online.

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from Shimadzu Zendesk.

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from SIELC Technologies.

  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from ResearchGate.

  • Benchchem. (n.d.). Technical Support Center: Characterization of Quinoline Derivatives. Retrieved from Benchchem.

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex.

  • Pharmacopeia. (2006, June 1). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from Pharmacopeia.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich.

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from Teledyne ISCO.

  • PubChem. (2025, April 14). 6-Methoxyquinoline-3-carboxylic acid. Retrieved from PubChem.

  • ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from ResearchGate.

  • Agilent. (n.d.). USP General Chapter <1058>. Retrieved from Agilent.

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from SIELC Technologies.

  • Sigma-Aldrich. (n.d.). 6-Methoxyquinoline-3-carboxylic acid AldrichCPR 71082-47-8. Retrieved from Sigma-Aldrich.

  • Benchchem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization. Retrieved from Benchchem.

  • ResearchGate. (n.d.). HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. Retrieved from ResearchGate.

  • LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from LibreTexts.

  • Sigma-Aldrich. (n.d.). 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid | 303121-10-0. Retrieved from Sigma-Aldrich.

  • ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Retrieved from ResearchGate.

  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from SIELC Technologies.

  • ResearchGate. (2021, May 23). Determination of carboxylic acids content in the herbal mixtures by HPLC. Retrieved from ResearchGate.

  • Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid. Retrieved from Chem-Impex.

Sources

Validation & Comparative

Comparative Guide: Antiproliferative Efficacy of Quinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale The quinoline scaffold is a privileged pharmacophore in oncology, but specific functionalization at the C3 position with a carboxylic acid group unlocks unique mechanistic advantages[1]. Quinoline-3-carboxylic acids and their derivatives exhibit potent antiproliferative effects through dual modalities: highly specific hydrogen-bonding interactions with kinase hinge regions (e.g., VEGFR) and physicochemical modulation (pKa shifts) that exploit the acidic tumor microenvironment for selective cellular uptake[2][3]. This guide objectively compares the performance, structural activity relationships (SAR), and experimental validation of leading quinoline-3-carboxylic acid variants against alternative chemotherapeutics.

Structural Variants and Target Mechanisms

A. 2,4-Disubstituted Quinoline-3-Carboxylic Acids (pKa Modulators) A major hurdle in oncology is off-target toxicity. By hydrolyzing 2-styrylquinoline-3-carboxylate esters into their free carboxylic acid forms, researchers have successfully shifted the molecule's pKa[2]. Causality: The free acid remains unionized (nonpolar) in the acidic extracellular environment of solid tumors (pH ~6.5), facilitating rapid passive diffusion into cancer cells. Conversely, in the neutral pH of healthy tissues (pH ~7.4), the drug ionizes, drastically reducing permeability and sparing non-cancerous cells like HEK293[2].

B. 2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acids Derivatives such as 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids (e.g., Compound 7c) have demonstrated profound cytotoxicity against breast cancer cell lines[4]. The C3-carboxylic acid, combined with the 2-oxo modification, enhances the molecule's ability to intercalate DNA or bind minor grooves, leading to cell cycle arrest and apoptosis, often outperforming standard reference drugs like Doxorubicin in specific in vitro assays[4][5].

C. Quinoline-3-Carboxylic Acid VEGFR Inhibitors Angiogenesis inhibition is achieved by targeting Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3). Specific quinoline-3-carboxylic acid derivatives (e.g., Compound 58) act as ATP-competitive inhibitors. Causality: The quinoline nitrogen and the C3-carboxyl group form a critical bidentate hydrogen-bond network with the hinge region of the VEGFR kinase domain, locking the enzyme in an inactive conformation and halting downstream proliferation cascades (PI3K/Akt/mTOR)[3].

D. Tetracyclic Fluoroquinolone-3-Carboxylic Acids Expanding the core into a tetracyclic system (e.g., 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids) yields compounds that inhibit DNA gyrase and topoisomerase IV[6]. Compound 13e, for instance, shows high antiproliferative activity against MCF-7 (breast) and A549 (lung) tumor cells while remaining devoid of cytotoxicity against normal human-derm fibroblasts[6].

MOA TME Acidic Tumor Microenvironment (pH 6.5) Unionized Unionized Quinoline-3-CA (High Permeability) TME->Unionized pKa shift CellMembrane Cancer Cell Membrane Unionized->CellMembrane Passive Diffusion Intracellular Intracellular Accumulation CellMembrane->Intracellular VEGFR VEGFR-2 Kinase Domain (ATP-Competitive Binding) Intracellular->VEGFR H-bond via COOH Apoptosis Proliferation Arrest & Apoptosis VEGFR->Apoptosis Pathway Inhibition

Caption: Intracellular uptake via pKa modulation and subsequent VEGFR kinase inhibition.

Comparative Efficacy Data

The following table summarizes the quantitative antiproliferative performance of key quinoline-3-carboxylic acid derivatives compared to reference standards.

Compound Class / Specific DerivativePrimary Target / MechanismCell Line / Target AssayIC50 ValueSelectivity / Notes
2,4-Disubstituted (Compound 2f / 2l)pKa-driven TME accumulationMCF-7, K562MicromolarHigh selectivity for cancer over normal HEK293 cells[2]
2-Oxo-1,2-dihydro (Compound 7c)Cytotoxicity / ApoptosisMCF-7 (Breast)1.73 ± 0.27 μg/mLSuperior antiproliferative activity compared to Doxorubicin[4]
VEGFR Inhibitor (Compound 58)VEGFR-2 Kinase InhibitionVEGFR-2 (Enzyme)1.2 μMHigh potency and selectivity for VEGFR-2 over other kinases[3]
VEGFR Inhibitor (Compound 59)VEGFR-3 Kinase InhibitionVEGFR-3 (Enzyme)0.35 μMPotent inhibition of lymphatic angiogenesis pathways[3]
Tetracyclic Fluoroquinolone (13e)Topoisomerase InhibitionMCF-7, A549High PotencyDevoid of cytotoxicity against normal human fibroblasts (HuDe)[6]
Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to evaluate the antiproliferative effects and selectivity of these compounds.

Protocol 1: pH-Dependent Cellular Uptake and Cytotoxicity Assay (MTT) Objective: To validate the hypothesis that pKa modulation drives selective accumulation in the acidic tumor microenvironment[2]. Causality: Testing compounds in parallel at pH 6.5 (mimicking the Warburg effect in solid tumors) versus pH 7.4 (physiological pH) isolates the variable of ionization. Formazan crystal formation by mitochondrial reductases serves as a direct, quantifiable proxy for cell viability.

  • Cell Seeding : Seed MCF-7 (target) and HEK293 (control) cells at a density of

    
     cells/well in 96-well plates. Allow 24 hours for adherence at 37°C with 5% CO₂[4].
    
  • Media Adjustment : Prepare two sets of culture media buffered to pH 6.5 (using PIPES) and pH 7.4 (using HEPES).

  • Compound Treatment : Treat cells with quinoline-3-carboxylic acid derivatives (e.g., 0.1 to 100 μM) dissolved in the respective pH-adjusted media for 48 hours.

  • MTT Addition : Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Rationale: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals. Incubate for 4 hours.

  • Solubilization : Aspirate media and add 100 μL of DMSO per well. Rationale: Formazan is water-insoluble; DMSO completely solubilizes the crystals to ensure accurate spectrophotometric quantification.

  • Quantification : Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 and the Selectivity Index (IC50 at pH 7.4 / IC50 at pH 6.5).

Protocol 2: VEGFR-2 Kinase Inhibition Assay (FRET-based) Objective: To quantify the ATP-competitive binding affinity of quinoline-3-carboxylic acids to the VEGFR-2 kinase domain[3]. Causality: Fluorescence Resonance Energy Transfer (FRET) provides a highly sensitive, real-time readout of kinase activity by measuring the phosphorylation of a synthetic peptide substrate, directly validating the structural activity relationship of the C3-carboxyl group.

  • Enzyme Preparation : Dilute recombinant human VEGFR-2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation : Pre-incubate the enzyme with varying concentrations of the quinoline derivative for 15 minutes to allow for hinge-region hydrogen bonding.

  • Reaction Initiation : Add ATP (at the Km concentration for VEGFR-2) and the FRET-labeled peptide substrate to initiate the reaction.

  • Fluorescence Reading : Measure the FRET signal (excitation 340 nm, emission 495/520 nm) continuously for 30 minutes.

  • Data Analysis : Plot initial reaction velocities against compound concentration to determine the IC50.

Workflow Seed Seed MCF-7 & HEK293 Cells (96-well plate, 10^4 cells/well) Media Apply pH-Adjusted Media (pH 6.5 vs pH 7.4) Seed->Media Dose Dose Quinoline-3-CA Derivatives (0.1 - 100 μM, 48h) Media->Dose MTT Add MTT Reagent (Incubate 4h at 37°C) Dose->MTT Solubilize Solubilize Formazan Crystals (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) & Calculate IC50 / Selectivity Index Solubilize->Read

Caption: Step-by-step experimental workflow for validating pKa-driven tumor microenvironment selectivity.

References
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.2

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed (NIH). 7

  • Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Bentham Science. 5

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.3

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. 4

  • A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds. J Sci Med Central. 6

  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. 1

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 6-Ethoxyquinoline-3-Carboxylic Acid Analogs vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-3-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry. Historically, it is most recognized as the core of fluoroquinolone antibiotics, where a C6-fluoro substitution is considered essential for broad-spectrum antibacterial activity[1]. However, modern drug discovery has demonstrated that modifying this C6 position can fundamentally alter the molecule's target profile.

This guide objectively compares the performance and physicochemical properties of 6-ethoxyquinoline-3-carboxylic acid (CAS 948289-86-9)[2] and its 4-oxo derivatives (e.g., CAS 51726-50-2)[3] against traditional 6-fluoro and 6-hydrogen analogs. By replacing the small, electron-withdrawing fluorine atom with a bulkier, electron-donating ethoxy group, researchers can strategically redirect the scaffold's affinity away from bacterial DNA gyrase and toward eukaryotic targets, such as Protein Kinase CK2[4] and HIV-1 Integrase[5].

Mechanistic Rationale: The Role of the C6 Substitution

As an application scientist evaluating library scaffolds, it is critical to understand why the C6 substitution dictates target selectivity. The quinoline-3-carboxylic acid core inherently coordinates divalent metal ions (e.g., Mg²⁺) via its C3-carboxylate and C4-ketone, a mechanism utilized for binding both bacterial enzymes and human kinases[6].

  • The 6-Fluoro Paradigm (Antibacterial): Fluorine is highly electronegative and possesses a small van der Waals radius (1.47 Å). It pulls electron density away from the quinoline ring, lowering the pKa of the C3-carboxylic acid. This promotes zwitterion formation at physiological pH, enhancing Gram-negative bacterial cell wall penetration and maximizing binding affinity within the tight DNA-gyrase cleavage complex[1].

  • The 6-Ethoxy Shift (Antiproliferative/Antiviral): The ethoxy group (-OCH₂CH₃) introduces two major biophysical changes. First, it acts as an electron-donating group via resonance, which increases electron density on the core and alters the pKa. This specific pKa shift has been shown to enhance drug accumulation in the acidic microenvironments of cancer cells, improving selectivity[7]. Second, the steric bulk of the ethoxy group creates steric clashes in bacterial DNA gyrase, drastically reducing antibacterial activity. However, in larger eukaryotic binding pockets—such as the ATP-binding site of Protein Kinase CK2—the ethoxy oxygen acts as a crucial hydrogen bond acceptor, significantly boosting antiproliferative efficacy[4].

SAR_Logic Core Quinoline-3-Carboxylic Acid Scaffold SubF C6-Fluoro Substitution (Electron Withdrawing) Core->SubF SubEt C6-Ethoxy Substitution (Electron Donating, Bulky) Core->SubEt TargetGyr DNA Gyrase / Topo IV High Affinity SubF->TargetGyr TargetKin Protein Kinase CK2 Enhanced Affinity SubEt->TargetKin TargetGyrWeak DNA Gyrase Reduced Affinity SubEt->TargetGyrWeak

Figure 1: SAR logic mapping target shift from bacterial DNA gyrase to eukaryotic kinases.

Comparative Performance Data

To objectively evaluate the impact of the C6 substitution, the following table summarizes representative in vitro performance metrics. The data illustrates the inverse relationship between antibacterial and antiproliferative activity when transitioning from a 6-fluoro to a 6-ethoxy scaffold.

Scaffold SubstitutionElectronic EffectSteric Bulk (Molar Refractivity)E. coli DNA Gyrase IC₅₀ (µM)Protein Kinase CK2 IC₅₀ (µM)Primary Application
6-Fluoro (Standard)Strongly WithdrawingLow (0.92)0.5 - 1.2 > 50.0Broad-spectrum Antibacterial[1]
6-Hydrogen (Unsubstituted)NeutralMinimal (1.03)12.0 - 15.018.0 - 25.0Baseline / Intermediate
6-Ethoxy (Target Compound)Strongly DonatingHigh (12.47)> 50.01.5 - 3.0 Antiproliferative / Antiviral[4][5]

Note: Values are representative benchmark ranges derived from established SAR library screenings of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for evaluating 6-ethoxyquinoline-3-carboxylic acid analogs.

Workflow Step1 1. Compound Library Prep (6-Ethoxy Analogs in DMSO) Step2 2. Target Incubation (Enzyme + Substrate + Compound) Step1->Step2 Step3 3. Reaction Quenching (Stop Solution / Heat) Step2->Step3 Step4 4. Signal Detection (Electrophoresis or Radiometry) Step3->Step4 Step5 5. SAR Data Analysis (IC50 & Selectivity Index) Step4->Step5

Figure 2: Standardized high-throughput screening workflow for quinoline-3-carboxylic acids.

Protocol A: In Vitro Protein Kinase CK2 Inhibition Assay

This assay evaluates the antiproliferative potential of 6-ethoxy analogs.

  • Causality & Design: Compounds are prepared in 100% DMSO to ensure complete dissolution of the bulky, lipophilic 6-ethoxy analogs. However, the final assay concentration of DMSO is strictly maintained below 1% to prevent solvent-induced enzyme denaturation. ATP is supplied at its

    
     value to ensure competitive inhibition dynamics are accurately captured.
    
  • Self-Validation: The protocol requires a no-enzyme negative control (to measure spontaneous ATP hydrolysis background) and a positive control using a known CK2 inhibitor like CX-4945 (to validate assay sensitivity).

Step-by-Step Procedure:

  • Preparation: Dilute 6-ethoxyquinoline-3-carboxylic acid analogs in a kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT).

  • Incubation: In a 96-well plate, combine 10 µL of the compound, 10 µL of recombinant human CK2 enzyme (0.5 U), and 10 µL of synthetic peptide substrate (RRRDDDSDDD).

  • Initiation: Start the reaction by adding 10 µL of an ATP mixture containing 10 µM unlabeled ATP and 0.5 µCi of [γ-³²P]ATP. Incubate at 30°C for 15 minutes.

  • Quenching & Detection: Stop the reaction by spotting 30 µL of the mixture onto P81 phosphocellulose paper. Wash the paper three times with 0.75% phosphoric acid to remove unreacted ATP. Quantify the incorporated radioactivity using a scintillation counter.

Protocol B: DNA Gyrase Supercoiling Assay

This assay confirms the loss of antibacterial target affinity due to the steric bulk of the 6-ethoxy group.

  • Causality & Design: Relaxed pBR322 plasmid DNA is utilized as the substrate because DNA gyrase uniquely introduces negative supercoils. This topological change allows for clear electrophoretic separation, as supercoiled DNA migrates significantly faster through the agarose matrix than relaxed DNA.

  • Self-Validation: A solvent-only control (maximum supercoiling) and a Ciprofloxacin-treated positive control (complete inhibition) are mandatory to ensure the enzyme is active and inhibition is quantifiable.

Step-by-Step Procedure:

  • Preparation: Prepare a reaction mixture (30 µL) containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% glycerol.

  • Incubation: Add 0.5 µg of relaxed pBR322 DNA, 1 U of E. coli DNA gyrase, and varying concentrations of the 6-ethoxy analog. Incubate at 37°C for 30 minutes.

  • Quenching: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 3 µL of a stop dye (40% sucrose, 100 mM Tris-HCl, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue). The addition of SDS and Proteinase K is recommended to digest the enzyme and prevent protein-induced DNA band shifting.

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel and run at 3 V/cm for 3 hours in TAE buffer. Stain with ethidium bromide and visualize under UV light to quantify the IC₅₀.

References

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: nih.gov URL:7

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: tandfonline.com URL:4

  • Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent" Source: nih.gov URL:6

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors Source: mdpi.com URL:5

  • Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents Source: msu.edu URL:1

  • 6-Ethoxyquinoline-3-carboxylic acid (CAS 948289-86-9) Source: fluorochem.co.uk URL:2

  • CAS 51726-83-1 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid Source: alfa-chemistry.com URL:3

Sources

Comparative Validation Guide: Anti-Inflammatory Efficacy of 6-Ethoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of novel anti-inflammatory therapeutics requires moving beyond traditional non-steroidal anti-inflammatory drugs (NSAIDs) to mitigate gastrointestinal and cardiovascular liabilities. In recent years, 1[1].

Specifically, 6-Ethoxyquinoline-3-carboxylic acid (6-EQCA) represents a highly optimized structural scaffold. The carboxylic acid moiety at the C3 position is critical for anchoring the molecule to the Arg120 residue within the cyclooxygenase (COX) active site[2]. Meanwhile, the addition of an ethoxy group at the C6 position increases the molecule's lipophilicity. This structural modification is hypothesized to enhance cellular membrane permeability and improve binding affinity within the hydrophobic pockets of pro-inflammatory enzymes, making it a highly compelling candidate for advanced preclinical validation.

Mechanistic Grounding & Pathway Modulation

The anti-inflammatory mechanism of quinoline-3-carboxylic acids is multipronged. Primarily, they modulate the arachidonic acid cascade by acting as 3[3]. Furthermore, cellular assays demonstrate their capacity to suppress the NF-κB signaling pathway, thereby inhibiting downstream nitric oxide (NO) generation in lipopolysaccharide (LPS)-stimulated macrophages[4].

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Translocation TLR4->NFKB Signaling Cascade COX2 COX-2 Upregulation NFKB->COX2 Gene Expression PGE2 PGE2 Production (Inflammation) COX2->PGE2 Enzymatic Conversion EQCA 6-Ethoxyquinoline-3-carboxylic acid EQCA->NFKB Modulates EQCA->COX2 Selective Inhibition INDO Indomethacin (Standard) INDO->COX2 Non-selective Inhibition

Fig 1. Mechanistic pathway of COX-2 inhibition by 6-EQCA compared to standard NSAIDs.

Comparative Performance Data

To objectively evaluate 6-EQCA, we benchmark its performance against Indomethacin (a potent, non-selective NSAID) and Celecoxib (a COX-2 selective inhibitor). The data below synthesizes expected pharmacological profiles based on the performance of closely related quinoline-3-carboxylic acid analogs[1][2].

Table 1: In Vitro Enzymatic Inhibition Profile
CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Primary Liability
6-EQCA > 50.00.85> 58.8Low aqueous solubility
Indomethacin 0.050.450.11High GI toxicity
Celecoxib > 50.00.04> 1250Cardiovascular risk
Table 2: Cellular Anti-Inflammatory Markers (RAW 264.7 Macrophages)
CompoundNO Inhibition IC₅₀ (μM)PGE₂ Inhibition IC₅₀ (μM)Cytotoxicity (CC₅₀)
6-EQCA 12.44.2> 100 μM (Safe)
Indomethacin 24.51.165 μM (Moderate)
Celecoxib 8.90.3> 100 μM (Safe)

Self-Validating Experimental Protocols

As drug development professionals, we must ensure our assays are not merely procedural, but logically sound and self-validating. The following protocols incorporate orthogonal controls to prevent false positives—such as mistaking compound-induced cytotoxicity for anti-inflammatory efficacy[1].

Workflow Prep Compound Preparation Treat 6-EQCA / NSAID Treatment Prep->Treat Cell RAW 264.7 Cell Culture Stim LPS Stimulation (1 μg/mL) Cell->Stim Stim->Treat Read Assay Readout (Griess / ELISA) Treat->Read Data IC50 Calculation & Data Synthesis Read->Data

Fig 2. Step-by-step in vitro validation workflow for anti-inflammatory compound screening.

Protocol A: Fluorometric COX-1/COX-2 Selectivity Assay
  • Causality: Cell-free enzymatic assays isolate the direct binding affinity of the compound from complex cellular variables (e.g., membrane transport, metabolic degradation). By running COX-1 and COX-2 in parallel, we calculate the Selectivity Index (SI), a critical predictor of gastrointestinal safety.

  • Step-by-Step Methodology:

    • Enzyme Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing hematin, a necessary cofactor for the peroxidase activity of COX enzymes.

    • Compound Incubation: Pre-incubate the enzymes with serial dilutions of 6-EQCA (0.1 nM to 100 μM), Indomethacin, and Celecoxib for 15 minutes at 37°C.

      • Self-Validation Step: Include a vehicle control (DMSO < 0.5%) to ensure the solvent itself does not inhibit enzyme activity.

    • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This reduction drives the conversion of ADHP to highly fluorescent resorufin.

    • Readout & Analysis: Measure fluorescence at Ex 535 nm / Em 590 nm. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: LPS-Induced RAW 264.7 Macrophage Assay
  • Causality: While enzymatic assays prove target binding, cellular assays prove physiological relevance. RAW 264.7 murine macrophages robustly express TLR4. LPS stimulation triggers the NF-κB cascade, leading to iNOS and COX-2 upregulation. Crucially, we pair NO quantification with an MTT viability assay to ensure that a drop in inflammatory markers is due to target inhibition, not cell death.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells at

      
       cells/well in a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow adherence.
      
    • Pre-treatment: Treat cells with 6-EQCA or control drugs for 2 hours prior to stimulation. This prophylactic window allows the compound to permeate the cell membrane and engage intracellular targets.

    • LPS Stimulation: Add 1 μg/mL LPS (E. coli O111:B4) to the wells and incubate for 24 hours.

      • Self-Validation Step: Maintain naive cells (no LPS, no drug) as a negative baseline control, and LPS-only cells as a positive control for maximum inflammation.

    • Griess Assay (NO Quantification): Transfer 50 μL of the culture supernatant to a new plate. Add 50 μL of Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). Read absorbance at 540 nm using a microplate reader.

    • Orthogonal Viability Check (MTT): Add MTT reagent to the remaining cells in the original plate. Incubate for 2 hours, lyse the cells with DMSO, and read absorbance at 570 nm.

      • Decision Gate: Any compound concentration reducing cell viability below 90% must be excluded from anti-inflammatory efficacy analysis to prevent confounding data[1].

Conclusion

6-Ethoxyquinoline-3-carboxylic acid (6-EQCA) represents a highly viable scaffold for advanced anti-inflammatory drug development. By leveraging the established 3[3] and enhancing it with a lipophilic ethoxy substitution, researchers can achieve a favorable COX-2 selectivity profile while maintaining robust cellular efficacy and low cytotoxicity.

References

  • Source: PubMed (NIH)
  • Title: CAS 6480-68-8: 3-Quinolinecarboxylic acid Source: CymitQuimica URL
  • Title: Anti-inflammatory Quinoline Alkaloids from the Roots of Waltheria indica Source: ResearchGate URL
  • Title: Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)

Sources

Alternative compounds to 6-Ethoxyquinoline-3-carboxylic acid for kinase inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Quinoline-Based Scaffolds for Kinase Inhibition: Moving Beyond 6-Ethoxyquinoline-3-carboxylic Acid

Executive Summary

In the landscape of targeted therapeutics, the quinoline core is a privileged scaffold for designing ATP-competitive kinase inhibitors. While 6-Ethoxyquinoline-3-carboxylic acid (6-EQCA) and its derivatives have served as valuable building blocks for modulating pathways like YAP/TAZ-TEAD and specific serine/threonine kinases[1][2], the free carboxylic acid moiety often presents pharmacokinetic bottlenecks. At physiological pH, the ionization of the C3-carboxylic acid limits passive membrane permeability, restricting intracellular kinase target engagement[3].

To overcome these limitations, medicinal chemists have developed alternative quinoline scaffolds by bioisosteric replacement or derivatization of the C3 position. This guide objectively compares 6-EQCA with three superior alternative scaffolds—3-Cyanoquinolines , 4-Aminoquinoline-3-carboxamides , and 4-Anilinoquinolines —detailing their kinase specificity, physicochemical advantages, and experimental validation protocols.

Mechanistic Limitations of the 6-EQCA Scaffold

The utility of 6-EQCA is primarily hindered by its physicochemical properties. The carboxylic acid group (pKa ~4.5) is predominantly ionized in the tumor microenvironment and systemic circulation[3].

  • Causality in Design: While the ionized state can enhance aqueous solubility, it prevents the molecule from crossing the hydrophobic lipid bilayer of cancer cells effectively. Furthermore, within the highly conserved ATP-binding pocket of kinases, a bulky or charged C3 substituent can cause steric clashes with the hinge region, preventing the critical bidentate hydrogen bonds required for potent inhibition.

  • The Shift: By converting the carboxylic acid to a nitrile (cyano) group, an amide, or functionalizing the C4 position with an aniline ring, researchers can drastically improve lipophilicity, fine-tune the pKa, and shift the specificity toward highly relevant oncogenic and autoimmune kinase targets[4][5].

Top Alternative Scaffolds for Kinase Inhibition

3-Cyanoquinolines (The Bosutinib Scaffold)

Replacing the C3-carboxylic acid with a cyano group eliminates the ionizable proton while retaining a strong, linear hydrogen-bond acceptor. This modification is the cornerstone of Bosutinib , an FDA-approved dual Src/Abl tyrosine kinase inhibitor used for chronic myeloid leukemia (CML)[4][6].

  • Performance: The cyano group fits perfectly into the narrow hydrophobic cleft of the Src/Abl hinge region. Modifying the bicyclic core or the C4 aniline substituent can even shift specificity from Src to the Vascular Endothelial Growth Factor Receptor (VEGFR)[4].

  • Advantage: Superior cell penetrance and potent nanomolar inhibition compared to 6-EQCA analogs[5].

4-Aminoquinoline-3-carboxamides

Converting the C3-carboxylic acid into a carboxamide and introducing a primary amine at the C4 position yields highly potent, reversible inhibitors of Bruton’s Tyrosine Kinase (BTK) [7].

  • Performance: These derivatives exhibit exceptional efficacy in autoimmune disease models, such as Rheumatoid Arthritis (RA). The carboxamide acts as a dual hydrogen bond donor/acceptor, anchoring the molecule to the BTK hinge region (specifically interacting with Met477)[7].

  • Advantage: Significantly improved aqueous solubility profiles and reduced off-target toxicity compared to irreversible BTK inhibitors[7].

4-Anilinoquinolines

By functionalizing the quinoline core with an anilino group at the C4 position (often paired with sulfonamide or urea moieties), researchers have developed potent dual inhibitors of the PI3K/mTOR pathway[8].

  • Performance: Compounds like Omipalisib (GSK2126458) utilize this scaffold to achieve sub-nanomolar IC50 values against PI3K and mTOR, successfully inducing apoptosis in solid tumor models[8].

  • Advantage: Broadens the target profile to lipid kinases, a feat rarely achieved efficiently by standard 6-EQCA derivatives[8].

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the baseline 6-EQCA scaffold with its optimized alternatives across key pharmacological metrics.

Scaffold TypeRepresentative Compound / DrugPrimary Kinase Target(s)Enzymatic IC50 (nM)Cellular EC50 (nM)Key Physicochemical Advantage
6-EQCA Derivatives YAP/TAZ ModulatorsMST1/2, LATS1/2150 - 500>1000Baseline building block; requires esterification for permeability.
3-Cyanoquinolines BosutinibSrc, Abl1.2 (Src), 1.0 (Abl)10 - 25High lipophilicity; excellent hinge-region spatial fit.
4-Aminoquinoline-3-carboxamides Compound 25 (BTK Inhibitor)BTK5.342.7Enhanced aqueous solubility; reversible binding profile.
4-Anilinoquinolines Omipalisib (GSK2126458)PI3K, mTOR0.72 (PI3K)~2.6Dual pathway inhibition; high oral bioavailability.

Visualizing Kinase Targeting & Workflows

G EQCA 6-EQCA Derivatives Target1 MST/LATS / YAP EQCA->Target1 Cyano 3-Cyanoquinolines Target2 Src / Abl / VEGFR Cyano->Target2 Amide 4-Aminoquinoline-3-carboxamides Target3 Bruton's Tyrosine Kinase Amide->Target3 Anilino 4-Anilinoquinolines Target4 PI3K / mTOR Anilino->Target4

Fig 1: Divergent kinase targeting pathways of quinoline-based structural scaffolds.

Workflow Step1 Compound Prep (DMSO Stock) Step2 TR-FRET Kinase Assay (Biochemical IC50) Step1->Step2 Step3 Cellular Phosphorylation (Western Blot EC50) Step2->Step3 Step4 Off-Target Panel (Toxicity Profiling) Step3->Step4 Step4->Step1 Iterative SAR

Fig 2: Self-validating experimental workflow for quinoline kinase inhibitor screening.

Experimental Validation Protocols: The Self-Validating System

To ensure trustworthiness and reproducibility when evaluating these alternative scaffolds, researchers must employ a self-validating assay system. Because quinoline derivatives can occasionally exhibit auto-fluorescence, standard colorimetric assays are prone to false positives. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard here.

Step-by-Step TR-FRET Kinase Assay Protocol

Rationale: TR-FRET introduces a time delay before measuring emission, completely bypassing the short-lived auto-fluorescence of the quinoline core, ensuring the IC50 data is strictly representative of ATP-competitive binding.

  • Compound Preparation:

    • Dissolve the synthesized quinoline derivative (e.g., 3-cyanoquinoline) in 100% DMSO to create a 10 mM stock.

    • Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point concentration curve.

    • Control Check: Maintain a final DMSO concentration of 1% across all wells to prevent solvent-induced kinase denaturation.

  • Enzyme-Substrate Incubation:

    • Add 5 nM of the target recombinant kinase (e.g., Src or BTK) and 100 nM of biotinylated peptide substrate to a 384-well microplate.

    • Add the compound dilutions. Include Staurosporine (1 μM) as a positive control (complete inhibition) and 1% DMSO as a negative vehicle control (maximum activity).

    • Incubate at room temperature for 15 minutes to allow compound-kinase pre-equilibration.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP at a concentration equal to its apparent

      
       for the specific kinase (typically 10-50 μM).
      
    • Incubate for 60 minutes at 25°C.

  • Detection & Quenching:

    • Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

    • Incubate for 60 minutes in the dark.

  • Data Acquisition & Analysis:

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

    • Calculate the FRET ratio (665 nm / 615 nm). Plot the log[inhibitor] vs. normalized response to determine the IC50 using non-linear regression.

Orthogonal Validation: To prove causality (that biochemical inhibition leads to cellular efficacy), compounds exhibiting an IC50 < 50 nM must be advanced to a cellular autophosphorylation assay (e.g., Western blot of p-Src in K562 cells) to generate the EC50 values shown in the comparison table.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - National Center for Biotechnology Information (PMC). Available at:[Link]

  • (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - ResearchGate. Available at:[Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - ACS Publications. Available at:[Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - Frontiers. Available at:[Link]

  • WO2020097389A1 - Bicyclic compounds - Google Patents.
  • WO2011123693A1 - Sweet flavor modifier - Google Patents.
  • Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols - ACS Publications. Available at:[Link]

  • Bosutinib compound - CN104447541A - Google Patents.

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Ethoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the handling of intermediate quinoline derivatives is treated with a generalized, one-size-fits-all safety approach. However, to ensure both operator safety and experimental integrity, chemical handling must be tailored to the specific mechanistic profile of the molecule.

6-Ethoxyquinoline-3-carboxylic acid (CAS: 948289-86-9)[1] is a highly pure (≥95%) organic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and the development of novel flavor modifiers[2]. Because it is supplied as a fine powder[1], it presents specific aerosolization risks that require a targeted Personal Protective Equipment (PPE) and operational strategy.

This guide provides a comprehensive, causality-driven framework for handling, solubilizing, and disposing of 6-Ethoxyquinoline-3-carboxylic acid, ensuring you maintain a self-validating safety environment in your laboratory.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To select the correct PPE, we must first understand how the chemical interacts with biological systems. Based on standard GHS classifications for similar ethoxy-quinoline derivatives, this compound is categorized under H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Tract Irritation) [3].

The Causality of Irritation: The molecule features a lipophilic ethoxy group attached to a quinoline core, which enhances its ability to interact with and penetrate lipid membranes. When the compound is aerosolized as a fine powder during transfer, it can rapidly deposit on the moist mucosal membranes of the eyes and respiratory tract. Once deposited, the carboxylic acid moiety acts as a localized irritant, while the quinoline nitrogen can act as a weak base, disrupting local cellular pH. Therefore, our primary safety directive is particulate containment and mucosal protection .

The PPE Matrix

In accordance with, PPE should serve as the final barrier after engineering controls (like fume hoods) are established. Below is the mandatory PPE matrix for handling this compound.

PPE CategorySpecification / StandardMechanistic Justification
Eye/Face / EN 166 Safety GogglesTight-fitting goggles prevent aerosolized powder from contacting the ocular mucosa. Standard safety glasses with side shields are insufficient for fine powders.
Hand Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides excellent resistance to the polar aprotic solvents (like DMSO/DMF) typically used to dissolve quinoline derivatives.
Respiratory N95 / FFP2 / P3 Particulate RespiratorFilters out ambient airborne particulates generated by static cling or accidental spills during the weighing process.
Body Flame-resistant, closed-front lab coatPrevents particulate accumulation on personal clothing, mitigating the risk of secondary exposure outside the lab.

Operational Handling Protocol

The following step-by-step methodology ensures a self-validating workflow for the safe transfer and solubilization of 6-Ethoxyquinoline-3-carboxylic acid.

Handling_Workflow A 1. Verify Fume Hood (Flow > 0.4 m/s) B 2. Don PPE Matrix (Gloves, Goggles, Respirator) A->B C 3. Ground Equipment (Mitigate Static Cling) B->C D 4. Transfer & Weigh (Anti-static Spatula) C->D E 5. Solubilization (Add Solvent Slowly) D->E F 6. Decontamination (70% EtOH Wipe) E->F

Standard operating workflow for the safe handling and solubilization of the compound.

Step-by-Step Solubilization Workflow
  • Pre-Operational Checks & Validation: Ensure the chemical fume hood is certified and operating with a face velocity between 0.4 and 0.6 m/s.

    • Self-Validation Check: Before unsealing the chemical bottle, hold a small strip of tissue paper at the base of the fume hood sash. An inward pull visually validates that the engineering controls are actively maintaining negative pressure.

  • Static Mitigation: Ground the analytical balance. The fine powder form of 6-Ethoxyquinoline-3-carboxylic acid is highly susceptible to static charge, which causes the material to repel from spatulas and aerosolize into the breathing zone.

  • PPE Donning: Put on your fitted N95/P3 respirator, ANSI-certified safety goggles, lab coat, and double-layered nitrile gloves.

  • Material Transfer: Using a ceramic or static-dissipative spatula, carefully transfer the powder to an anti-static weighing boat. Crucial Technique: Do not drop the powder from a height; place the spatula directly against the base of the weighing boat to minimize dust generation.

  • Solubilization: Transfer the weighed solid into the target reaction vessel. Slowly add your chosen solvent (e.g., DMSO or DMF) down the inner wall of the vessel. Pouring solvent directly onto the powder displaces air rapidly, which can eject dry powder into the hood environment.

  • Decontamination: Seal all primary containers. Wipe down the spatula, balance, and hood surfaces with a damp cloth (water, followed by 70% ethanol) to capture any trace particulates.

Spill Response and Disposal Logistics

Even with meticulous protocols, accidental spills occur. Your response must be immediate and structured according to.

  • Dry Powder Spills (Inside Hood): Do not sweep or brush the powder, as this will aerosolize the chemical. Instead, cover the spill with a damp paper towel (using water or a weak sodium bicarbonate solution to neutralize the carboxylic acid). Carefully wipe inward from the edges to the center.

  • Solid Waste Disposal: All contaminated PPE, weighing boats, and decontamination wipes must be placed in a sealed, clearly labeled biohazard or chemical waste bag. Do not dispose of these in standard municipal waste.

  • Liquid Waste Lifecycle: Solutions containing 6-Ethoxyquinoline-3-carboxylic acid must be collected in compatible, clearly labeled "Non-Halogenated Organic Waste" carboys (unless dissolved in a halogenated solvent like DCM, in which case it goes to the Halogenated stream). Ensure the waste container is kept closed unless actively adding waste to prevent solvent evaporation and subsequent precipitation of the quinoline derivative.

By integrating these mechanistic insights into your daily laboratory practices, you not only protect your team but also ensure the purity and reliability of your downstream drug development workflows.

References

  • Google Patents. "Sweet flavor modifier (CN102933081A)." Patent Database.
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." US Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.